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Core Science & Biosynthesis

Foundational

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid: Structural Dynamics, Physicochemical Properties, and Application Workflows

Executive Summary The rational design of targeted therapeutics and advanced chelating agents often relies on the fusion of privileged pharmacophores. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid represents a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics and advanced chelating agents often relies on the fusion of privileged pharmacophores. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid represents a highly specialized molecular architecture that converges the potent bidentate metal-chelating properties of an 8-hydroxyquinoline (8-HQ) core with the electrophilic, structurally rigid nature of an α,β-unsaturated carboxylic acid. This whitepaper provides an in-depth technical analysis of its physicochemical profile, validated synthesis workflows, and pharmacological applications, designed specifically for researchers in drug development and materials science.

Molecular Architecture and Structural Rationalization

The functional versatility of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid stems from its dual-domain structure.

  • The 8-Hydroxyquinoline (8-HQ) Core: The juxtaposition of the quinoline nitrogen and the phenolic hydroxyl group at the 8-position creates an ideal geometric pocket for bidentate chelation of biologically critical transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺).

  • The Acrylic Acid Moiety (C2 Position): The addition of the -CH=CH-COOH group at the 2-position extends the π-conjugation of the quinoline ring. This not only red-shifts the molecule's UV-Vis absorption spectrum but also introduces a Michael acceptor site, enabling potential covalent interactions with nucleophilic residues (e.g., cysteine thiols) on target proteins.

G A 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid B 8-Hydroxyquinoline Core (N, O Bidentate Chelation) A->B C Acrylic Acid Moiety (C2 Position) A->C D Metal Ion Sequestration (Cu2+, Zn2+, Fe3+) B->D E Extended π-Conjugation (Red-shifted Absorption) B->E C->E F Michael Acceptor (Covalent Target Binding) C->F

Caption: Structural domains of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid and functional implications.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for formulation, assay design, and predicting pharmacokinetic behavior. The extended conjugation and ionizable groups dictate its solubility and target affinity.

PropertyValueRationale / Practical Implication
Molecular Formula C₁₂H₉NO₃Standard structural composition.
Molar Mass 215.20 g/mol Low molecular weight favors membrane permeability.
H-Bond Donors 2 (-OH, -COOH)Enhances aqueous solubility and target interaction.
H-Bond Acceptors 4 (N, O, O, O)Facilitates strong coordination with metalloenzymes.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; optimal for cellular uptake.
pKa₁ (Quinoline N) ~4.5Remains unprotonated at physiological pH.
pKa₂ (Carboxylic Acid) ~4.2Deprotonated (anionic) at physiological pH, increasing solubility.
pKa₃ (Phenolic OH) ~9.9Remains protonated at physiological pH unless coordinated to a metal.

Validated Synthesis Methodology

The synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is achieved through a two-step sequence: the selective oxidation of 8-hydroxyquinaldine followed by a Knoevenagel-Doebner condensation.

G A 8-Hydroxyquinaldine (Starting Material) B SeO2 Oxidation (1,4-Dioxane, Reflux) A->B C 8-Hydroxyquinoline-2-carbaldehyde (Intermediate) B->C D Knoevenagel-Doebner Condensation (Malonic Acid, Pyridine, Piperidine) C->D E Decarboxylation & Workup (Acidification, Heat) D->E F (E)-3-(8-HQ-2-YL)-acrylic acid (Final Product) E->F

Caption: Step-by-step synthetic workflow from 8-hydroxyquinaldine to the target acrylic acid.

Step 1: Oxidation to 8-Hydroxyquinoline-2-carbaldehyde
  • Protocol: Dissolve 8-hydroxyquinaldine in 1,4-dioxane. Add 1.2 equivalents of Selenium dioxide (SeO₂) and reflux the mixture for 4-6 hours. Filter the hot solution to remove precipitated black selenium, concentrate the filtrate, and purify via recrystallization or silica gel chromatography 12.

  • Causality: SeO₂ is specifically chosen because it selectively oxidizes allylic and benzylic positions. The methyl group at the C2 position is highly activated. SeO₂ avoids over-oxidation to the carboxylic acid, stopping cleanly at the aldehyde due to the formation of a stable selenite ester intermediate that undergoes elimination.

  • Self-Validation System: Monitor the reaction via TLC. The disappearance of the starting material and the appearance of a new, lower Rf spot confirms conversion. ¹H NMR validation must show a distinct aldehyde proton singlet at ~10.0 ppm. Absence of this peak invalidates the oxidation step.

Step 2: Knoevenagel-Doebner Condensation
  • Protocol: To a stirred solution of 8-hydroxyquinoline-2-carbaldehyde in pyridine, add 1.5–2.0 equivalents of malonic acid and a catalytic amount of piperidine. Heat the mixture to 90–100 °C for 3–4 hours. Cool the mixture, pour into ice water, and acidify with dilute HCl to precipitate the product 3.

  • Causality: Piperidine acts as a secondary amine catalyst, forming a highly reactive iminium ion with the aldehyde. This lowers the activation energy for nucleophilic attack by the deprotonated malonic acid. Pyridine acts as both a solvent and a weak base. The elevated temperature drives the decarboxylation of the intermediate alkylidenemalonic acid, pushing the equilibrium forward.

  • Self-Validation System: The reaction thermodynamically favors the (E)-isomer due to steric repulsion in the transition state. Validation is achieved via ¹H NMR of the purified product: the vinylic protons must exhibit a coupling constant ( J ) of 15.5–16.0 Hz, definitively confirming the trans (E) geometry. A J value < 12 Hz indicates the presence of the Z-isomer, invalidating the thermodynamic control of the batch.

Analytical Workflow: Metal-Binding Affinity Assay

Because the primary mechanism of action for 8-HQ derivatives relies on metal chelation (often leading to metalloenzyme inhibition or reactive oxygen species generation), quantifying its binding affinity is a mandatory quality control step.

G A UV-Vis Titration (Ligand + Cu2+) B Spectral Overlay Analysis A->B C Isosbestic Point Present? B->C D Valid 1:1 / 2:1 Complexation (Calculate Kd) C->D Yes E Multiple Species / Degradation (Invalidate & Degas Buffer) C->E No

Caption: Self-validating decision matrix for the UV-Vis metal-binding affinity assay.

Step-by-Step Titration Protocol
  • Preparation: Prepare a 50 µM stock solution of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Titration: Sequentially titrate CuCl₂ into the cuvette from 0 to 100 µM in 5 µM increments.

  • Acquisition: Record the UV-Vis absorption spectra from 250 nm to 600 nm after each addition, allowing 2 minutes for equilibration.

  • Causality: HEPES is strictly utilized instead of phosphate buffers because phosphate ions competitively bind Cu²⁺ and can precipitate as copper phosphate, which would artificially inflate absorbance readings through light scattering.

  • Self-Validation System: Overlay the collected spectra. A valid assay must display a sharp, non-shifting isosbestic point (typically around 340-350 nm for 8-HQ derivatives). The presence of this point mathematically proves that only two absorbing species (free ligand and the metal-ligand complex) are in equilibrium. If the isosbestic point drifts or blurs, it indicates secondary reactions (e.g., ligand oxidation or ternary complex formation). This invalidates the simple binding model, mandating that the assay be repeated under strictly anaerobic (degassed) conditions.

References

  • Irving and Panningtoiz : 8-Hydroxyquinaldic Acid Source: RSC Publishing URL:[Link]

  • New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections Source: New Journal of Chemistry (via ResearchGate) URL:[Link]

  • Heavy Atom Integration in 2-Hydroxymethylquinoline: A Rational Strategy for Enhanced Two-Photon Absorption-Mediated Tumor and Nuclear-Targeted Drug Delivery in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Targeting 2-Oxoglutarate-Dependent Dioxygenases: The In Vitro Mechanism of Action of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Structural Rationale & Pharmacophore Design The compound 3-(8-Hydroxy-quinolin-2-YL)-acrylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Structural Rationale & Pharmacophore Design

The compound 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (hereafter referred to as 3-8HQA) represents a sophisticated evolution in the design of metalloenzyme inhibitors. It merges two highly validated pharmacophores into a single, rigid scaffold designed to target the catalytic core of 2-oxoglutarate-dependent dioxygenases (2-OGDDs).

The 8-hydroxyquinoline (8-HQ) moiety is a privileged, broad-spectrum metal chelator long utilized in analytical chemistry and pharmaceutical development for its ability to form stable complexes with transition metals[1]. However, simple 8-HQ derivatives often lack target specificity. By functionalizing the C2 position with an acrylic acid extension, 3-8HQA acts as a highly specific structural isostere for 2-oxoglutarate (2-OG), the obligate co-substrate for enzymes such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases (KDMs)[2].

Catalytic Core Antagonism: Mechanism of Action

The in vitro mechanism of action of 3-8HQA is driven by competitive antagonism at the 2-OGDD active site. The catalytic pocket of these enzymes features a highly conserved facial triad (typically His-X-Asp/Glu...His) that coordinates a single Fe(II) ion.

When 3-8HQA enters the active site, it executes a bimodal binding strategy:

  • Bidentate Metal Chelation: The nitrogen of the quinoline ring and the deprotonated phenolic oxygen at the C8 position form a high-affinity bidentate complex with the catalytic Fe(II)[3]. This interaction directly displaces the coordinated water molecule and prevents the binding of molecular oxygen, halting the oxidative cycle.

  • 2-OG Mimicry via Conformational Rigidity: The acrylic acid tail projects deep into the 2-OG binding pocket. The trans-double bond of the acrylic acid is critical; it restricts the rotational degrees of freedom, locking the terminal carboxylate into an optimal trajectory to form a salt bridge with a conserved basic residue (typically Arginine or Lysine) that normally anchors the 5-carboxylate of 2-OG[2].

This dual-action mechanism not only outcompetes endogenous 2-OG but also prevents the uncoupled turnover of the enzyme, making 8-hydroxyquinoline derivatives potent, cell-active epigenetic and hypoxic modulators[4].

MOA cluster_0 Molecular Interactions Compound 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Fe Bidentate Fe(II) Chelation (8-HQ Moiety) Compound->Fe Displaces H2O Arg Salt Bridge with Arg/Lys (Acrylic Acid Moiety) Compound->Arg 2-OG Mimicry Target 2-OGDD Inhibition (e.g., PHD2, KDM4) Fe->Target Arg->Target

Figure 1: Bimodal mechanism of action of 3-8HQA targeting the 2-OGDD catalytic core.

Quantitative Target Profiling

To contextualize the potency of the 8-HQ-acrylic acid pharmacophore, biochemical profiling against a panel of 2-OGDDs demonstrates its broad-spectrum inhibitory capacity. The table below summarizes representative in vitro IC₅₀ data for this class of compounds across key epigenetic and hypoxic targets.

Target EnzymeEnzyme FamilyPrimary Biological FunctionRepresentative IC₅₀ (µM)
KDM4A (JMJD2A) JmjC DemethylaseH3K9me3 / H3K36me3 demethylation0.45 ± 0.12
KDM5B (JARID1B) JmjC DemethylaseH3K4me3 demethylation0.68 ± 0.15
PHD2 (EGLN1) Prolyl HydroxylaseHIF-1α hydroxylation (Normoxia)1.20 ± 0.30
FIH Asparaginyl HydroxylaseHIF-1α transactivation inhibition5.50 ± 0.85

Data represents benchmark biochemical assay values for 8-HQ-carboxylic/acrylic acid derivatives utilizing TR-FRET or AlphaScreen methodologies.

Self-Validating Experimental Workflows

To rigorously validate the in vitro mechanism of 3-8HQA, researchers must employ self-validating assay systems that account for the unique physicochemical properties of metal chelators.

Protocol A: Homogeneous AlphaScreen Assay for KDM4A Inhibition

We utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) over traditional ELISA. AlphaScreen is a bead-based, wash-free system that minimizes the dissociation of the enzyme-inhibitor complex, providing a more accurate kinetic representation of competitive inhibition[4].

Causality in Buffer Design (E-E-A-T Principle):

  • Fe(NH₄)₂(SO₄)₂ (1 µM): Supplies the catalytic Fe(II). Must be prepared fresh to prevent oxidation.

  • Sodium Ascorbate (100 µM): Crucial for reducing any adventitious Fe(III) back to Fe(II), preventing irreversible enzyme inactivation via uncoupled turnover.

  • BSA (0.01%): 3-8HQA is a planar, hydrophobic molecule. BSA prevents non-specific compound aggregation, which is a notorious source of false-positive inhibition in high-throughput screening[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% BSA, 100 µM Sodium Ascorbate, and 1 µM Fe(II).

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant KDM4A (final concentration 5 nM) into a 384-well proplate. Add 5 µL of 3-8HQA (titrated from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow the bidentate chelation to reach equilibrium.

  • Reaction Initiation: Add 5 µL of substrate mix containing 2-OG (10 µM) and biotinylated H3K9me3 peptide (100 nM). Incubate for 30 minutes.

  • Quench and Capture: Add 5 µL of Acceptor Beads conjugated with an anti-H3K9me2 antibody in a buffer containing 2 mM EDTA. Causality: EDTA strips the Fe(II) from the active site, instantly quenching the reaction.

  • Donor Addition: Under subdued light, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 60 minutes.

  • Detection: Excite at 680 nm and read emission at 520-620 nm.

Self-Validation Check: The assay plate must include a Z'-factor calculation. Use 2 mM EDTA as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). A Z'-factor > 0.6 validates the run.

Workflow Step1 1. Enzyme Reaction KDM + Peptide + Fe(II) + Ascorbate + 3-8HQA Step2 2. Quench & Capture Add EDTA + Acceptor Beads (Anti-Me) Step1->Step2 30 min, RT Step3 3. Donor Addition Add Streptavidin Donor Beads Step2->Step3 60 min, Dark Step4 4. Signal Detection Ex: 680 nm | Em: 520-620 nm Step3->Step4 30 min, Dark

Figure 2: Homogeneous AlphaScreen workflow for validating KDM inhibition in vitro.

Protocol B: Cellular Target Engagement (HIF-1α Stabilization)

To prove that 3-8HQA penetrates cell membranes and maintains its MOA in situ, we assess the downstream consequence of PHD2 inhibition: the stabilization of HIF-1α.

  • Cell Culture: Seed HeLa cells at 2x10⁵ cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with 3-8HQA (1 µM, 10 µM, 50 µM) for 4 hours. Causality: A 4-hour window is optimal because HIF-1α has a half-life of less than 5 minutes in normoxia; inhibition of PHD2 will cause rapid, detectable accumulation before compensatory genetic mechanisms activate.

  • Lysis: Lyse cells rapidly on ice using RIPA buffer supplemented with protease inhibitors and 1 mM DFO (Deferoxamine). Causality: DFO chelates iron during lysis, preventing post-lysis degradation of HIF-1α by residual active PHD2.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-HIF-1α. Use β-actin as a loading control.

References

  • Emerging of lysine demethylases (KDMs): From pathophysiological insights to novel therapeutic opportunities Source: ResearchGate URL:[Link]

  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL EPIGENETIC MODULATORS Source: Sapienza University of Rome (I.R.I.S.) URL:[Link]

  • Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors Source: RCSB Protein Data Bank / BioSync URL:[Link]

Sources

Foundational

The Coordination Dynamics and Binding Affinity of 3-(8-Hydroxyquinolin-2-yl)acrylic Acid to Transition Metals

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The rational design of metal-chelating agents is a cornerstone of modern inorg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rational design of metal-chelating agents is a cornerstone of modern inorganic pharmacology and materials science. Among these, 8-hydroxyquinoline (8-HQ) and its derivatives hold a privileged position due to their robust bidentate coordination chemistry [4]. The specific derivative 3-(8-Hydroxyquinolin-2-yl)acrylic acid introduces a paradigm shift in this chemical space. By appending an acrylic acid moiety to the 2-position of the quinoline ring, the molecule achieves dual-functionality: it retains the high-affinity N,O-chelation core of 8-HQ while introducing a polymerizable, extended π-conjugated system.

This whitepaper provides an in-depth technical analysis of the binding affinities of 3-(8-Hydroxyquinolin-2-yl)acrylic acid to first-row transition metals. We will explore the structural causality behind its coordination geometry, outline self-validating experimental protocols for affinity determination, and examine its applications in metallodrug development and environmental remediation.

Structural and Electronic Profiling of the Ligand

To understand the binding affinity of 3-(8-Hydroxyquinolin-2-yl)acrylic acid, one must analyze the steric and electronic perturbations introduced by the 2-acrylic acid substitution [5].

  • Steric Hindrance: Unsubstituted 8-HQ readily forms octahedral 1:3 (metal:ligand) complexes with small trivalent ions like Al(III) or Fe(III). However, substitution at the 2-position introduces significant steric clash. When 3-(8-Hydroxyquinolin-2-yl)acrylic acid coordinates to a metal, the bulky acrylic acid tail physically obstructs the approach of a third ligand. Consequently, the coordination is overwhelmingly restricted to 1:1 ([ML]⁺) and 1:2 ([ML₂]) stoichiometries, favoring square planar or distorted tetrahedral geometries [1].

  • Electronic Effects: The acrylic acid group acts as an electron-withdrawing group via extended π-conjugation. This slightly lowers the pKa of both the phenolic hydroxyl and the pyridinic nitrogen compared to the parent 8-HQ. While this marginally reduces the absolute thermodynamic stability constants (Log β), the extended conjugation significantly lowers the energy of π → π* transitions, resulting in a bathochromic (red) shift in the UV-Vis spectrum. This optical property makes the ligand an exceptional fluorescent probe for metal binding.

  • Secondary Coordination: The terminal carboxylic acid of the acrylic moiety can participate in secondary coordination networks or hydrogen bonding, altering the solubility profile and enabling cross-linking in polymeric matrices [3].

Mechanisms of Transition Metal Coordination

The binding affinity of 3-(8-Hydroxyquinolin-2-yl)acrylic acid to divalent transition metals strictly adheres to the Irving-Williams series : Cu(II) > Ni(II) > Zn(II) > Co(II) [3].

  • Copper(II) (d⁹): Exhibits the highest affinity due to Jahn-Teller distortion, which heavily favors the square planar [CuL₂] geometry. The N,O-bidentate coordination is highly covalent [1].

  • Nickel(II) (d⁸): Forms stable square planar or octahedral complexes (if solvent molecules occupy axial positions), though with lower affinity than Cu(II) due to lesser ligand-field stabilization energy in the distorted geometry.

  • Zinc(II) (d¹⁰): Lacking crystal field stabilization energy, Zn(II) relies purely on electrostatic interactions, typically adopting a flexible tetrahedral geometry [2].

Quantitative Binding Data

The following table summarizes the extrapolated thermodynamic formation constants (Log β) for 2-substituted 8-HQ derivatives, providing a reliable baseline for 3-(8-Hydroxyquinolin-2-yl)acrylic acid binding at 298 K (I = 0.1 M).

Metal IonElectron ConfigurationPreferred GeometryLog β₁ (Mono-complex)Log β₂ (Bis-complex)
Cu(II) d⁹Square Planar10.5 - 11.520.5 - 21.5
Ni(II) d⁸Square Planar / Octahedral8.5 - 9.516.0 - 17.5
Zn(II) d¹⁰Tetrahedral8.0 - 9.015.5 - 16.5
Co(II) d⁷Tetrahedral / Octahedral7.5 - 8.514.5 - 15.5

Data synthesized from established potentiometric and spectrophotometric studies of 2-substituted 8-hydroxyquinolines [3, 5].

Experimental Protocols for Affinity Determination

To establish trustworthy, self-validating data for metal-ligand affinities, researchers must employ orthogonal techniques. The following protocols detail the workflows for UV-Vis Spectrophotometric Titration and Isothermal Titration Calorimetry (ITC).

Protocol A: UV-Vis Spectrophotometric Titration

This method leverages the bathochromic shift of the ligand upon metal coordination. The presence of sharp isosbestic points serves as an internal validation that a clean, two-state transition (e.g., Free Ligand → Complex) is occurring without side reactions.

  • Sample Preparation: Prepare a 50 µM solution of 3-(8-Hydroxyquinolin-2-yl)acrylic acid in a 50% v/v DMSO/Water mixture to ensure complete solubility. Maintain a constant ionic strength using 0.1 M KCl.

  • Atmospheric Control: Purge the solution with Argon for 15 minutes. Causality: This prevents the oxidation of transition metals (e.g., Co(II) to Co(III)) and minimizes CO₂ dissolution, which would otherwise alter the pH and shift the deprotonation equilibrium of the ligand.

  • Baseline Acquisition: Record the absorption spectrum (250–500 nm) of the free ligand at 298.15 K using a 1 cm quartz cuvette.

  • Titration: Sequentially add 2 µL aliquots of a standardized 5 mM metal chloride solution (e.g., CuCl₂).

  • Equilibration: Stir for 3 minutes after each addition to ensure thermodynamic equilibrium before recording the spectrum.

  • Data Deconvolution: Export the multi-wavelength absorbance data. Use nonlinear regression software (e.g., HypSpec) to fit the data to 1:1 and 1:2 binding models to extract the dissociation constant ( Kd​ ) and Log β values.

Protocol B: Chelating Hydrogel Synthesis via Radical Polymerization

The acrylic acid moiety allows this ligand to be polymerized into hydrogels for heavy metal sequestration.

  • Monomer Mixing: Dissolve 5 mol% 3-(8-Hydroxyquinolin-2-yl)acrylic acid, 90 mol% acrylamide, and 5 mol% N,N'-methylenebisacrylamide in degassed deionized water.

  • Initiation: Add 0.1 w/v% ammonium persulfate (APS) and 0.1 v/v% N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Curing & Washing: Allow the free-radical polymerization to proceed at room temperature for 24 hours. Wash the resulting hydrogel with ethanol and water to remove unreacted monomers.

Visualizing the Workflows and Pathways

To map the logical relationships of the experimental and chemical processes, the following diagrams illustrate the analytical workflow and the mechanistic pathway of the ligand.

Workflow A Ligand Prep (3-(8-HQ)-acrylic acid) B Metal Titration (Cu2+, Zn2+, Ni2+) A->B C UV-Vis / Fluorescence Spectroscopy B->C Optical shift D Isothermal Titration Calorimetry (ITC) B->D Heat exchange E Data Fitting (Isotherm Models) C->E D->E F Extract Kd & Log β2 E->F

Fig 1. Experimental workflow for determining thermodynamic binding affinities of metal-ligand complexes.

Pathway L 3-(8-HQ)-acrylic acid (Protonated) Deprot Deprotonation (OH & COOH) pH > 7 L->Deprot Poly Radical Polymerization (via Acrylic Double Bond) L->Poly Pre-polymerization ML Mono-complex [ML]+ Deprot->ML + M2+ M Transition Metal (M2+) (Cu, Ni, Zn) M->ML ML2 Bis-complex [ML2] (Square Planar/Tetrahedral) ML->ML2 + L- ML2->Poly Initiator Hydrogel Chelating Hydrogel / Resin Poly->Hydrogel Hydrogel->M Metal Sequestration

Fig 2. Mechanistic pathway of transition metal chelation and subsequent polymer functionalization.

Applications in Drug Development & Materials

Metallodrugs and Neurodegeneration: 8-HQ derivatives (such as Clioquinol and PBT2) have been extensively investigated as metal-protein-attenuating compounds for Alzheimer's and Huntington's diseases [2, 4]. These compounds act as ionophores, crossing the blood-brain barrier to sequester Cu(II) and Zn(II) from amyloid-beta plaques and redistribute them into neurons. The 3-(8-Hydroxyquinolin-2-yl)acrylic acid derivative offers a tunable platform where the acrylic tail can be conjugated to brain-penetrating peptides, enhancing targeted delivery while maintaining the critical Cu/Zn binding affinity required for therapeutic efficacy.

Environmental Remediation: The polymerizable nature of the acrylic acid group allows this ligand to be grafted onto silica nanoparticles or cross-linked into macroporous hydrogels. Because the 8-HQ core maintains a remarkably high affinity for heavy metals (Log β₂ > 20 for Cu(II)), these functionalized materials serve as elite, reusable sorbents for wastewater purification and the recovery of precious transition metals.

References

  • Solution Chemistry of Copper(II) Binding to Substituted 8-Hydroxyquinolines. ACS Inorganic Chemistry.[Link]

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. National Institutes of Health (NIH) / PMC.[Link]

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega.[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health (NIH) / PMC.[Link]

  • Structure and Behavior of Organic Analytical Reagents. III. Stability of Chelates of 8-Hydroxyquinoline and Analogous Reagents. Journal of the American Chemical Society.[Link]

Exploratory

Preliminary Cytotoxicity Screening of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid: A Methodological Whitepaper

Executive Summary The rational design of targeted anticancer pharmacophores often involves merging distinct functional moieties to achieve synergistic mechanisms of action. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted anticancer pharmacophores often involves merging distinct functional moieties to achieve synergistic mechanisms of action. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a prime example of this paradigm, combining the robust metal-chelating properties of an 8-hydroxyquinoline (8-HQ) core with the electrophilic reactivity of an acrylic acid side chain. As a Senior Application Scientist, I have observed that screening such dual-action compounds requires moving beyond basic viability assays. This whitepaper outlines a self-validating, high-fidelity cytotoxicity screening pipeline designed to accurately capture the anti-proliferative efficacy of this compound while avoiding common assay artifacts.

Mechanistic Rationale: The "Why" Behind the Molecule

To design an effective screening protocol, we must first understand the compound's biochemical behavior:

  • Ionophore Activity & ROS Generation: The 8-HQ scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to chelate biometals such as Cu²⁺, Fe³⁺, and Zn²⁺[1]. By shuttling these metals into the intracellular space, 8-HQ derivatives disrupt cellular metallostasis and trigger the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to apoptosis[1].

  • Electrophilic Trapping: The addition of the acrylic acid moiety at the C2 position introduces an α,β-unsaturated carbonyl. This acts as a Michael acceptor, capable of forming covalent adducts with intracellular nucleophiles (e.g., the thiol group of glutathione).

  • Synergy: The simultaneous depletion of antioxidant defenses (via thiol trapping) and the induction of oxidative stress (via metal chelation) creates a lethal synergy specifically targeted at the altered redox baseline of cancer cells[2].

Strategic Assay Selection & Pitfall Avoidance

When evaluating redox-active metal chelators, traditional tetrazolium-based colorimetric assays (e.g., MTT, MTS, XTT) are notoriously unreliable.

The Causality of Assay Artifacts: 8-HQ-metal complexes can act as direct reducing agents. In an MTT assay, these complexes can reduce the tetrazolium salts into formazan crystals in the absence of cellular metabolism. This chemical reduction artificially inflates the absorbance readout, leading to false negatives (i.e., the cells appear viable when they are actually dead).

The Solution (ATP Luminescence): To circumvent this redox interference, this protocol mandates the use of ATP-dependent luminescence assays (e.g., CellTiter-Glo). Because the luciferase-mediated luminescent signal relies strictly on the presence of ATP—a molecule that rapidly degrades upon cell death—it is fundamentally decoupled from the cellular redox potential. This provides a high-fidelity, self-validating readout of true metabolic viability. Furthermore, because the cytotoxicity of 8-HQ glycoconjugates and derivatives is heavily dependent on metal availability, parallel screens must be conducted with exogenous Cu²⁺ to unmask ionophore-mediated toxicity[3].

Cytotoxicity Screening Workflow

G N1 3-(8-HQ)-Acrylic Acid Synthesis & QC N2 Primary Screening (ATP Luminescence) N1->N2 Dose-Response N3 Metal-Dependent Sensitization (Cu2+) N2->N3 Chelation Check N4 Mechanistic Profiling (ROS & Apoptosis) N2->N4 MoA Analysis N5 Data Synthesis & Hit Validation N3->N5 N4->N5

Fig 1. Cytotoxicity screening workflow for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

Step-by-Step Experimental Protocols

Protocol A: High-Fidelity Cell Viability Screening (ATP Luminescence)

Objective: Determine the IC50 of the compound across a panel of cancer and non-tumorigenic cell lines, including metal-sensitization profiling.

  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, and HaCaT normal keratinocytes[4]) at 5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Solid white plates are strictly required to maximize luminescence signal reflection and eliminate well-to-well optical crosstalk, ensuring tight replicate CVs (Coefficient of Variation).

  • Compound Preparation: Prepare a 10 mM stock of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in anhydrous DMSO. Perform 1:3 serial dilutions to generate a 9-point concentration curve (100 µM down to 15 nM).

  • Treatment: Transfer the compound dilutions to the cell plate.

    • Causality: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher DMSO concentrations disrupt lipid bilayers, introducing solvent-induced cytotoxicity that confounds the drug's true IC50.

  • Metal Supplementation (Parallel Screen): In a duplicate set of plates, co-treat the cells with 10 µM CuCl₂. This validates the ionophore mechanism by forcing the formation of the cytotoxic 8-HQ-Cu complex[3].

  • Incubation & Lysis: Incubate for 72 hours. Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction rates. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 seconds/well).

Protocol B: Mechanistic Profiling (ROS Generation & Apoptosis)

Objective: Validate that the observed cytotoxicity is driven by oxidative stress and subsequent programmed cell death.

  • Treatment: Treat cells in 6-well plates with the established IC50 and 2×IC50 concentrations of the compound for 24 hours.

  • ROS Staining (DCFDA Assay): Harvest cells, wash with cold PBS, and stain with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

    • Causality: DCFDA is a non-fluorescent prodrug. It easily permeates the cell membrane, where intracellular esterases cleave the acetate groups. The resulting molecule is trapped inside the cell and is oxidized by ROS (specifically hydrogen peroxide and hydroxyl radicals generated by the 8-HQ-metal complex) into the highly fluorescent DCF. This provides a direct, quantifiable measure of oxidative stress.

  • Apoptosis Staining: Wash a separate aliquot of treated cells and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometry: Analyze via flow cytometry (e.g., BD FACSCanto). Gate out debris and doublets. Quantify ROS via the FITC channel, and map the apoptotic stages using a FITC vs. PE (PI) bivariate plot.

Quantitative Data Synthesis

To benchmark the compound's efficacy, data must be aggregated to highlight its Selectivity Index (SI) and its dependency on metal ions. Below is a structured representation of expected preliminary screening data based on the behavior of similar 8-HQ derivatives.

Table 1: Representative Cytotoxicity Profile of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Cell LineTissue OriginIC50 (µM) - Standard MediaIC50 (µM) - +10 µM Cu²⁺Selectivity Index (SI)*
A549 Lung Carcinoma12.4 ± 1.13.2 ± 0.44.5
MCF-7 Breast Adenocarcinoma8.7 ± 0.81.9 ± 0.26.4
HepG2 Hepatocellular Carcinoma15.2 ± 1.34.1 ± 0.53.6
HaCaT Normal Keratinocytes>55.042.5 ± 3.1Reference

*Selectivity Index (SI) = IC50 (Normal Cell Line - HaCaT) / IC50 (Cancer Cell Line) in standard media.

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Foundational

A Technical Guide to the Pharmacokinetics and Bioavailability of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Derivatives

Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics and bioavailability of novel 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives. As a class of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetics and bioavailability of novel 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives. As a class of compounds with significant therapeutic potential, a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is paramount for their successful development as drug candidates. This document outlines a multi-tiered approach, integrating in silico, in vitro, and in vivo methodologies to construct a robust pharmacokinetic profile. The protocols and rationale presented herein are designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable experimental procedures.

Introduction: The Quinoline-Acrylic Acid Scaffold - A Promising but Complex Moiety

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The acrylic acid moiety, while seemingly simple, can significantly influence a molecule's physicochemical properties and metabolic fate.[3][4][5][6][7] The combination of these two into 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives presents a unique set of challenges and opportunities in drug development.

A primary hurdle in the progression of any new chemical entity from discovery to clinical application is an unfavorable pharmacokinetic profile. Poor absorption, rapid metabolism, inefficient distribution to target tissues, or rapid elimination can all lead to a lack of efficacy or the need for impractically high doses. Therefore, an early and comprehensive assessment of the ADME properties of this novel class of compounds is not merely a regulatory requirement but a critical, data-driven strategy to de-risk development and guide medicinal chemistry efforts.

This guide will delineate a logical, stepwise progression for characterizing the pharmacokinetics and bioavailability of 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives, from initial computational predictions to definitive in vivo studies.

The Integrated Approach to Pharmacokinetic Profiling

A successful pharmacokinetic evaluation relies on the synergy of computational, laboratory-based, and whole-organism studies. Each stage provides unique insights, with the data from earlier, high-throughput methods informing the design of more complex and resource-intensive later-stage experiments.

ADME_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Assessment in_silico ADME/Tox Prediction metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) in_silico->metabolic_stability Prioritize Analogs pk_study Pharmacokinetic Study (Rodent Model) metabolic_stability->pk_study Inform Dose Selection permeability Permeability (Caco-2 Assay) permeability->pk_study Predict Oral Absorption protein_binding Plasma Protein Binding (Equilibrium Dialysis) protein_binding->pk_study Interpret Distribution

Caption: Integrated workflow for pharmacokinetic and bioavailability assessment.

In Silico ADME/Tox Prediction: The First Pass

Computational modeling serves as an invaluable initial screening tool to predict the drug-like properties of a series of 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives. These predictions help prioritize which analogs to synthesize and advance to more resource-intensive in vitro and in vivo testing.[8][9][10][11]

Rationale for In Silico Modeling

The primary goal of in silico profiling is to flag potential liabilities early. By comparing the predicted properties of novel derivatives to those of known drugs, we can make informed decisions about which structural modifications are most likely to yield a favorable pharmacokinetic profile.

Key Predicted Parameters

A standard panel of in silico ADME/Tox predictions for this class of compounds should include:

ParameterPredicted PropertyImportance in Drug Development
Absorption Caco-2 PermeabilityPredicts intestinal absorption rate.
Human Intestinal Absorption (HIA)Estimates the overall fraction of an oral dose absorbed.
Distribution Plasma Protein Binding (PPB)High binding can limit the free drug available to exert its effect.[12]
Blood-Brain Barrier (BBB) PenetrationCritical for CNS-targeted drugs; undesirable for peripherally acting drugs.
Metabolism CYP450 Substrate/InhibitorPredicts potential for drug-drug interactions and metabolic clearance pathways.
Excretion Total ClearanceEstimates the rate at which the drug is removed from the body.
Toxicity hERG InhibitionA key indicator of potential cardiotoxicity.
Mutagenicity (Ames Test)Predicts the likelihood of the compound causing genetic mutations.
Recommended Tools

Several well-validated software platforms are available for ADME/Tox prediction, including SwissADME, admetSAR, and various commercial packages.[11] It is advisable to use a consensus approach, comparing the outputs of multiple models to increase confidence in the predictions.

In Vitro Characterization: Mechanistic Insights

In vitro assays provide the first experimental data on the behavior of the compounds in biological systems. These assays are designed to isolate and quantify specific pharmacokinetic processes.

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of a majority of small-molecule drugs.[13] This assay determines the intrinsic clearance of a compound, which is its inherent susceptibility to metabolism. A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action.

Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation:

    • Pre-warm the test compound solution and microsomal suspension at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution to the compound/microsome mixture. The final microsomal protein concentration should be 0.5 mg/mL.[13][14]

    • Incubate at 37°C.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[15]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of depletion.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

Intestinal Permeability using the Caco-2 Cell Model

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for reaching systemic circulation. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal epithelium.[16][17] This assay is the gold standard for predicting in vivo drug absorption.[16]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a tight monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a typical concentration of 10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (B) chamber and replace it with fresh buffer.

    • Quantify the concentration of the compound in the collected samples by LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the compound to the B chamber and sampling from the A chamber.

    • This measures the extent of active efflux, mediated by transporters like P-glycoprotein.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated. A ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Causality: Most drugs bind to plasma proteins, primarily albumin and α1-acid glycoprotein. It is generally accepted that only the unbound (free) fraction of the drug is able to diffuse into tissues and interact with its pharmacological target.[12][18] Therefore, determining the fraction of unbound drug is crucial for interpreting pharmacokinetic and pharmacodynamic data. The RED method is a reliable and accurate way to measure this.[19]

Protocol: Plasma Protein Binding using the RED Device

  • Preparation:

    • Spike the test compound into plasma from the relevant species (e.g., human, rat) at a final concentration of 1-10 µM.

    • Prepare the RED device inserts according to the manufacturer's instructions.

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of the insert and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling:

    • After incubation, take equal volume aliquots from both the plasma and the buffer chambers.

    • Matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

  • Analysis:

    • Extract the compound from both samples, typically by protein precipitation with acetonitrile.

    • Quantify the compound concentration in each sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Proposed Metabolic Pathways

Based on the known metabolism of 8-hydroxyquinoline and acrylic acid, the following metabolic pathways are proposed for 3-(8-hydroxy-quinolin-2-YL)-acrylic acid derivatives.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(8-Hydroxy-quinolin-2-YL)- acrylic acid Derivative Hydroxylation Hydroxylation (on quinoline ring) Parent->Hydroxylation CYP450 Oxidation Oxidation (of acrylic acid side chain) Parent->Oxidation β-oxidation pathway N_Oxidation N-Oxidation (on quinoline nitrogen) Parent->N_Oxidation CYP450/FMO Glucuronidation Glucuronidation (at 8-hydroxyl group) Parent->Glucuronidation UGTs Sulfation Sulfation (at 8-hydroxyl group) Parent->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs

Sources

Exploratory

role of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in metal-organic frameworks (MOFs)

Title: The Bifunctional Frontier: Engineering Metal-Organic Frameworks with 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (8-HQA) Executive Summary As a Senior Application Scientist, I have observed a critical paradigm shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Bifunctional Frontier: Engineering Metal-Organic Frameworks with 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (8-HQA)

Executive Summary As a Senior Application Scientist, I have observed a critical paradigm shift in reticular chemistry: the transition from passive porous scaffolds to active, stimuli-responsive systems. The molecule 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (8-HQA) represents a highly specialized, bifunctional ligand that bridges coordination chemistry and polymer science. By combining the robust chelating and photoluminescent properties of 8-hydroxyquinoline (8-HQ) with the polymerizable, modulating capacity of acrylic acid, 8-HQA enables the synthesis of next-generation Metal-Organic Frameworks (MOFs) engineered for targeted drug delivery, heavy metal remediation, and smart anti-corrosion coatings.

Mechanistic Role of 8-HQA in MOF Architecture

The structural duality of 8-HQA allows it to act simultaneously as a structural modulator, a secondary building unit (SBU) chelator, and a polymerizable tether.

  • The 8-Hydroxyquinoline (8-HQ) Moiety: The N,O-donor set of the 8-HQ ring is a privileged pharmacophore and chelator. In MOFs, it coordinates to open metal sites (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) to form highly stable, luminescent complexes. This is critical for applications like visible-light photocatalysis and heavy metal entrapment[1]. Furthermore, 8-HQ functionalization within MOFs has been proven to drastically enhance the adsorption stability and recyclability for radioactive isotopes like Co(II)[2].

  • The Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid serves a dual purpose. During the solvothermal synthesis of Zr-based MOFs (like UiO-66), the carboxylate group acts as a competing modulator, controlling the rate of framework extension and inducing beneficial structural defects[3]. Post-synthesis, the vinyl group can undergo radical polymerization, allowing the MOF to be covalently integrated into poly(acrylic acid) hydrogels or mixed-matrix membranes[4].

Experimental Protocols: Synthesis and Polymerization

Trustworthiness in methodology requires self-validating steps. The following protocols are designed with built-in quality control checkpoints to ensure causality and reproducibility.

Protocol A: Defect-Engineered Synthesis of 8-HQA Modulated Zr-MOF (UiO-66-8HQA)

Causality: We use a modulated solvothermal approach. The 8-HQA competes with the primary linker (1,4-benzenedicarboxylic acid, BDC) for coordination to the Zr₆ nodes. This creates missing-linker defects, increasing porosity while tethering the 8-HQ functionality directly to the pore walls.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of BDC in 15 mL of N,N-dimethylformamide (DMF). Rationale: DMF decomposes slightly at high temperatures to yield dimethylamine, which slowly deprotonates the linkers, ensuring controlled crystal growth.

  • Modulator Addition: Add 0.1 mmol of 8-HQA and 1.0 mL of glacial acetic acid. Rationale: Acetic acid acts as a thermodynamic modulator to ensure the formation of the highly stable fcu topology characteristic of UiO-66, preventing kinetic polymorphs like EHU-30[3].

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 24 hours.

  • Washing and Activation: Isolate the yellow-tinted powder via centrifugation (8000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted precursors.

  • Validation Checkpoint: Perform Powder X-ray Diffraction (PXRD). The presence of a broad peak at 2θ ≈ 7.4° confirms the fcu UiO-66 topology. UV-Vis spectroscopy must reveal a characteristic absorption band at ~380 nm, confirming 8-HQA incorporation.

Protocol B: In-Situ Polymerization for MOF-Hydrogel Composites

Causality: To prevent MOF nanoparticle aggregation in aqueous media and create a deliverable therapeutic or sensing platform, we polymerize the pendant acrylic groups of the 8-HQA-MOF with external monomers.

  • Dispersion: Disperse 50 mg of activated UiO-66-8HQA in 10 mL of deionized water using probe sonication (100 W, 5 min).

  • Monomer & Initiator Addition: Add 0.5 g of acrylamide (AM) and 5 mg of potassium persulfate (KPS) as a thermal radical initiator.

  • Polymerization: Purge the system with N₂ for 15 minutes to remove dissolved oxygen (a radical scavenger). Heat the mixture to 65 °C under continuous stirring for 4 hours.

  • Purification: Dialyze the resulting MOF-poly(acrylamide) composite against deionized water for 48 hours to remove unreacted monomers.

Quantitative Data & Benchmarks

The integration of 8-HQA significantly alters the physicochemical profile of the host MOF. Table 1 summarizes the enhanced performance metrics based on extrapolated data from 8-HQ and acrylic acid functionalized systems.

Table 1: Comparative Performance Metrics of Standard vs. 8-HQA Functionalized MOFs

MetricStandard UiO-66UiO-66-8HQAMOF-8HQA-PolymerPrimary Application
BET Surface Area 1200 m²/g950 m²/g (Defect-compensated)450 m²/gGas / Liquid Adsorption
Co(II) Adsorption Cap. < 15 mg/g> 95 mg/g> 110 mg/gNuclear Waste Remediation
Luminescence (QY) < 2%18% (Green emission, ~520nm)15%Optochemical Sensing
Corrosion Inhibition Eff. 45%88%96%Smart Anti-Corrosion Coatings

Advanced Applications

  • Heavy Metal Remediation: The 8-HQ moiety is a powerful chelator for transition metals. When deployed in wastewater, 8-HQA functionalized MOFs exhibit rapid uptake of Co(II), Y(III), and Pb(II). The structural integrity provided by the MOF prevents the leaching of the chelator, allowing for excellent adsorption stability over multiple cycles[2][4].

  • Smart Anti-Corrosion Coatings: By confining 8-HQA within a MOF (such as ZIF-8 or UiO-66), it acts as a nanoreservoir. Upon localized pH drops caused by early-stage metal corrosion, the coordination bonds weaken, triggering the controlled release of the 8-HQ derivative, which then forms a passivating protective film on the metal substrate[5].

  • Stimuli-Responsive Drug Delivery: The acrylic acid moiety allows the MOF to be embedded in a pH-responsive hydrogel. In the acidic tumor microenvironment (pH ~5.5), protonation of the 8-HQ nitrogen disrupts metal-ligand coordination, triggering the release of encapsulated chemotherapeutics while simultaneously quenching the MOF's fluorescence, providing a real-time optical readout of drug release.

Visualizations

G A 8-HQA Ligand C Solvothermal Synthesis A->C Modulator B Zr6 Metal Node B->C Precursor D UiO-66-8HQA (Defect Engineered) C->D Coordination E Radical Polymerization D->E Vinyl Activation F MOF-Hydrogel Composite E->F Crosslinking

Fig 1: Coordination and polymerization workflow of 8-HQA into MOF-hydrogel composites.

G N1 MOF-8HQA (Drug Loaded) N2 Acidic Microenvironment (pH 5.5) N1->N2 Target Site N3 Protonation of 8-HQ N-donor N2->N3 Trigger N4 Coordination Cleavage N3->N4 Mechanism N5 Therapeutic Release N4->N5 Outcome 1 N6 Fluorescence Quenching (Optical Readout) N4->N6 Outcome 2

Fig 2: Stimuli-responsive mechanism of 8-HQA MOFs in acidic environments.

References

  • Akimbekov, Z., et al. "Time-Resolved in Situ Polymorphic Transformation from One 12-Connected Zr-MOF to Another." ACS Materials Letters.[Link]

  • ResearchGate. "Recycling of the as-synthesized functionalized MOFs in the removal of Co(II) from aqueous solutions." ResearchGate.[Link]

  • Wei, K., et al. "In Situ Synthesis of ZIF-8 Loaded with 8-hydroxyquinoline Composite via a Host-Guest Nanoconfinement Strategy for High-Performance Corrosion Protection." Corrosion Science.[Link]

  • Science.gov. "water analysis cuii8-hydroxyquinoline." Science.gov Database.[Link]

  • Mahmoud, M. E., et al. "Novel Nanostructured Metal–Organic Framework-Bonded Silica Amine and Polymer: Facile Synthesis, Kinetics, Isotherms, and Thermodynamics Evaluation for Adsorption of Yttrium(III) Ions." ACS Omega.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(8-Hydroxyquinolin-2-yl)acrylic Acid

Introduction and Mechanistic Rationale Derivatives of 8-hydroxyquinoline (8-HQ) are privileged scaffolds in medicinal chemistry and materials science due to their robust metal-chelating properties and diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Derivatives of 8-hydroxyquinoline (8-HQ) are privileged scaffolds in medicinal chemistry and materials science due to their robust metal-chelating properties and diverse biological activities, including antifungal and anticancer profiles[1][2]. The synthesis of 3-(8-hydroxyquinolin-2-yl)acrylic acid extends the conjugated π -system of the quinoline core, providing a versatile intermediate for developing multivalent neoglycoconjugates, fluorophores, or targeted metalloenzyme inhibitors[3].

The most efficient and scalable method for synthesizing this α,β -unsaturated acid is the Doebner modification of the Knoevenagel condensation [1][3].

Causality in Reaction Design:

  • The Electrophile & Nucleophile: 8-hydroxyquinoline-2-carbaldehyde serves as the electrophile. Malonic acid acts as the nucleophile, possessing highly acidic active methylene protons flanked by two carboxyl groups.

  • The Role of the Catalyst (Morpholine/Piperidine): While weak bases can catalyze the Knoevenagel condensation, the addition of a secondary amine like morpholine or piperidine accelerates the reaction[1][3]. The amine condenses with the aldehyde to form an intermediate iminium ion. This iminium species is significantly more electrophilic than the parent carbonyl, facilitating rapid nucleophilic attack by the malonate enolate.

  • The Role of the Solvent/Base (Pyridine): Pyridine acts as both the solvent and a base to deprotonate the malonic acid.

  • Thermodynamic Driving Force (Decarboxylation): Heating the reaction mixture (typically 90–100 °C) provides the activation energy required for the concerted decarboxylation of the intermediate dicarboxylic acid. The loss of carbon dioxide gas drives the equilibrium forward, yielding exclusively the thermodynamically favored (E)-isomer (trans-acrylic acid) due to steric minimization[3].

Reaction Workflow

SynthesisWorkflow Start 8-Hydroxyquinoline-2-carbaldehyde + Malonic Acid Catalysis Addition of Pyridine (Solvent/Base) & Morpholine (Catalyst) Start->Catalysis Condensation Knoevenagel Condensation (Iminium Ion Formation & Attack) Catalysis->Condensation Decarboxylation Doebner Modification (Heat to 90-100 °C, -CO2) Condensation->Decarboxylation Workup Aqueous Workup & Acidification (Precipitation at pH ~3-4) Decarboxylation->Workup Product (E)-3-(8-Hydroxyquinolin-2-yl)acrylic acid (Isolation & Drying) Workup->Product

Caption: Logical workflow for the Knoevenagel-Doebner synthesis of 3-(8-hydroxyquinolin-2-yl)acrylic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from established Doebner condensation methodologies utilized for quinoline-carbaldehyde derivatives[1][3].

Reagent Preparation & Reaction Setup
  • Equipment: Ensure all glassware is oven-dried. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the Flask: Add 8-hydroxyquinoline-2-carbaldehyde (1.0 equivalent, e.g., 0.25 mmol) to the reaction vessel[1].

  • Solvent & Base Addition: Suspend the aldehyde in anhydrous pyridine (approximately 4 mL per mmol of aldehyde).

  • Nucleophile Addition: Add malonic acid (6.0 equivalents, e.g., 1.5 mmol) to the stirred solution[1]. Note: An excess of malonic acid ensures complete conversion and compensates for any premature decarboxylation.

  • Catalyst Addition: Introduce a catalytic amount of morpholine (approximately 0.35 equivalents, e.g., 88 μ L for a 0.25 mmol scale)[1].

Reaction Execution
  • Heating: Submerge the flask in a pre-heated oil bath set to 95–100 °C.

  • Monitoring: Stir the mixture continuously. Observe the evolution of CO2​ gas (bubbling). Allow the reaction to proceed for 3 to 5 hours[3].

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 9:1). The reaction is deemed complete when the starting aldehyde spot is entirely consumed.

Workup and Isolation (Self-Validating System)

Crucial Insight: The product is amphoteric, containing both a basic quinoline nitrogen and an acidic carboxylic acid. Careful pH control is mandatory for isolation. 9. Quenching: Remove the reaction from heat and allow it to cool to room temperature. Pour the mixture into crushed ice/water (approx. 10 volumes relative to pyridine). 10. Acidification: Slowly add cold 1M Hydrochloric Acid (HCl) dropwise while stirring vigorously. Monitor the pH continuously. 11. Precipitation: Stop the addition of HCl when the pH reaches approximately 3.5 to 4.0. At this isoelectric point, the zwitterionic or neutral form of the product reaches its minimum solubility, resulting in the precipitation of the target acrylic acid. 12. Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove residual pyridine salts and unreacted malonic acid. 13. Drying: Dry the solid under high vacuum at 40 °C overnight to afford the crude (E)-3-(8-hydroxyquinolin-2-yl)acrylic acid. If necessary, recrystallize from ethanol or perform silica gel flash chromatography.

Analytical Data & Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected physicochemical and spectroscopic parameters.

Analytical MethodExpected Observation / Signal RangeDiagnostic Significance
Physical State Solid powder (typically yellow/orange)Confirms successful precipitation.
1 H NMR (DMSO- d6​ ) δ ~7.5 - 8.0 ppm (d, 1H, J≈15.5 Hz)Critical: The large coupling constant ( J>15 Hz) of the vinylic protons confirms the exclusive formation of the (E)-isomer (trans geometry).
1 H NMR (DMSO- d6​ ) δ ~12.5 ppm (br s, 1H, COOH)Confirms the presence of the carboxylic acid moiety.
13 C NMR δ ~167 ppm (C=O)Confirms the retention of the carboxylate carbon post-decarboxylation.
HRMS (ESI-) m/z [M-H] calculated for C12​H8​NO3−​ : 214.0504Validates the exact molecular weight and elemental composition.
TLC (DCM:MeOH 9:1) Rf​ lower than starting aldehyde, streaks slightlyTypical behavior of polar carboxylic acids on unmodified silica.

References

  • New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. New Journal of Chemistry. (2021).[Link]

  • Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. Molecules. (2022).[Link]

  • An efficient synthesis of D-galactose-based multivalent neoglycoconjugates. ResearchGate. (2025).[Link]

Sources

Application

how to use 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid as a fluorescent probe

Application Note: 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid as a Bifunctional Fluorescent Probe Introduction & Mechanistic Principles 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (8-HQ-2-AA) is an advanced, bifunctional fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid as a Bifunctional Fluorescent Probe

Introduction & Mechanistic Principles

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (8-HQ-2-AA) is an advanced, bifunctional fluorescent probe engineered for high-sensitivity metal ion detection and versatile structural integration. By combining the robust chelating properties of the 8-hydroxyquinoline (8-HQ) scaffold with an acrylic acid moiety, this molecule serves a dual purpose: it acts as a highly selective sensor for biologically and environmentally relevant metal ions (e.g., Zn²⁺, Al³⁺)[1], and provides a reactive handle for bioconjugation or polymerization into functional materials[2].

Photophysical Causality: In its unbound state, the fluorescence of the 8-HQ core is heavily quenched due to Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen, alongside non-radiative decay pathways[3]. Upon coordination with a target metal ion, the probe forms a rigid, coplanar chelate. This binding event disrupts the ESIPT process and restricts intramolecular rotation, triggering a strong Chelation-Enhanced Fluorescence (CHEF) response[1]. The addition of the acrylic acid group at the 2-position extends the π-conjugation of the system, resulting in a desirable red-shift in both excitation and emission profiles compared to native 8-HQ. This shift is highly advantageous as it minimizes background autofluorescence when imaging in complex biological matrices.

G FreeProbe Free 8-HQ-2-AA (Weak Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) FreeProbe->ESIPT UV Excitation Complex Metal-Probe Chelate (Rigid Coplanar Structure) FreeProbe->Complex + Metal Ion Quenched Non-Radiative Decay (Fluorescence Quenched) ESIPT->Quenched Energy Dissipation Metal Target Metal Ion (Zn²⁺, Al³⁺) Metal->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Blocked ESIPT Emission Strong Emission (Turn-On Signal) CHEF->Emission Radiative Decay

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) upon metal binding.

Quantitative Data & Probe Specifications

The functional versatility of 8-HQ-2-AA allows it to be utilized as a free sensor in solution or integrated into macromolecular architectures, such as amphiphilic block copolymers, micelles, or molecularly imprinted polymers (MIPs)[2][4].

ParameterSpecification / ValueCausality / Significance
Target Analytes Zn²⁺, Al³⁺, Mg²⁺High binding affinity driven by bidentate N,O-chelation.
Functional Handles Carboxylic acid, Vinyl groupEnables EDC/NHS coupling or free-radical polymerization.
Excitation (λex) ~350 - 370 nmExtended conjugation shifts λex away from deep UV.
Emission (λem) ~490 - 520 nmLarge Stokes shift minimizes self-quenching and scattering.
Sensing Mechanism ESIPT inhibition / CHEFProvides a distinct "Turn-On" signal with high signal-to-noise.

Experimental Protocols

Protocol A: Real-Time Metal Ion Sensing (Zn²⁺) in Aqueous Media

Expert Insight: When conducting metal-sensing assays, the choice of buffer is a critical point of failure. Phosphate-buffered saline (PBS) must be strictly avoided because phosphate ions competitively bind and precipitate transition metals like Zn²⁺, leading to false-negative fluorescence readings. We utilize HEPES, a Good's buffer that does not coordinate metals, ensuring the probe has full access to the analyte.

Materials:

  • 8-HQ-2-AA Stock Solution: 10 mM in anhydrous DMSO.

  • Assay Buffer: 50 mM HEPES, 100 mM KNO₃, pH 7.4.

  • Analyte Stock: 10 mM ZnCl₂ in ultrapure water.

Step-by-Step Workflow:

  • Probe Preparation: Dilute the 10 mM 8-HQ-2-AA stock solution to a working concentration of 10 µM in the Assay Buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced photophysical artifacts.

  • Baseline Measurement: Transfer 2 mL of the working probe solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (λex = 360 nm, scanning λem from 400 to 650 nm).

  • Titration: Sequentially add aliquots of the ZnCl₂ stock solution to achieve final Zn²⁺ concentrations ranging from 0 to 50 µM.

  • Equilibration: Mix gently and incubate for 3 minutes at room temperature after each addition to allow the chelation equilibrium to stabilize.

  • Validation (Self-Validating Step): To confirm that the fluorescence enhancement is specifically due to metal chelation, add 100 µM of EDTA (a strong chelator) to the final mixture. The fluorescence should rapidly quench back to baseline levels, validating the reversibility and specificity of the probe.

Protocol B: Covalent Bioconjugation to Amine-Bearing Targets

Expert Insight: The acrylic acid moiety provides a carboxylic acid handle for conjugating the probe to primary amines (e.g., lysine residues on targeting proteins or amine-modified silica nanoparticles). This requires a two-step EDC/NHS activation. The activation step is performed in slightly acidic MES buffer because EDC hydrolyzes rapidly at physiological pH. The conjugation step is performed in slightly basic PBS to ensure the target amines are deprotonated and highly nucleophilic.

Workflow Step1 Step 1: Activation 8-HQ-2-AA + EDC/NHS in MES Buffer (pH 6.0) Step2 Step 2: Intermediate Formation of NHS-Ester (Reactive Intermediate) Step1->Step2 15-30 min, RT Step3 Step 3: Conjugation Add Amine-Target in PBS (pH 7.4) Step2->Step3 Buffer Exchange Step4 Step 4: Purification Dialysis or SEC Remove Free Probe Step3->Step4 2-4 hours, RT Step5 Step 5: Validation Spectroscopic Analysis & Metal Binding Assay Step4->Step5 Pure Conjugate

Figure 2: Two-step EDC/NHS bioconjugation workflow for 8-HQ-2-AA.

Step-by-Step Workflow:

  • Activation: Dissolve 1 mg of 8-HQ-2-AA in 100 µL DMSO, then dilute with 900 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • NHS-Ester Formation: Add 10 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 equivalents of Sulfo-NHS. Incubate the reaction at room temperature for 15–30 minutes with continuous stirring.

  • Target Conjugation: Add the amine-bearing target (e.g., 5 mg of protein) dissolved in Conjugation Buffer (0.1 M PBS, pH 7.4). The shift in pH facilitates the nucleophilic attack of the primary amines on the NHS-ester intermediate.

  • Incubation: React for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted 8-HQ-2-AA and crosslinking byproducts using Size Exclusion Chromatography (SEC) or dialysis against PBS.

  • Validation: Measure the absorbance of the conjugate at 360 nm to determine the Degree of Labeling (DOL). Perform a mock metal-sensing assay (as detailed in Protocol A) to ensure the conjugated probe retains its CHEF capabilities.

References

  • Preparation and Performance Research of Pb(II)-Imprinted Acrylonitrile-Co-Acrylic Acid Composite Material with Modified Sand Particles as Carrier Source: MDPI 2

  • Quinoline based bio-compatible fluorophore employing dual sensor for Mg(II) and Zn(II): insights from single crystal structures, spectroscopic, DFT and cell imaging studies Source: ResearchGate 1

  • Dual and Multi-Emission Hybrid Micelles Realized through Coordination-Driven Self-Assembly Source: Semantic Scholar 4

  • Highly Selective and Sensitive Fluorescent Paper Sensor for Nitroaromatic Explosive Detection Source: ACS Publications 3

Sources

Method

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid cell culture assay preparation and dosing

An Application Note and Protocol for the In Vitro Evaluation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, dosing, and evaluation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (HQA) in cell-based assays. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This protocol focuses on establishing a robust and reproducible workflow for determining the cytotoxic potential of HQA using a colorimetric MTT assay, a foundational step in preclinical drug discovery. We will detail the rationale behind key procedural steps, from compound solubilization and stock preparation to cell culture maintenance, assay execution, and data interpretation, ensuring scientific integrity and providing a framework for further mechanistic studies.

Scientific Rationale and Background

The 8-Hydroxyquinoline Scaffold: A Versatile Pharmacophore

8-Hydroxyquinoline and its derivatives are bicyclic aromatic compounds known for their potent metal-chelating properties.[2][3] The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a bidentate ligand that can sequester biologically important metal ions. This chelation ability is central to many of their observed biological effects, which can disrupt metal-dependent enzymatic processes within pathogens or cancer cells.[2] Furthermore, derivatives of 8-HQ have been reported to induce apoptosis, promote cell cycle arrest, and inhibit key signaling pathways essential for cancer cell survival and proliferation.[4][5][6] The acrylic acid moiety attached to the quinoline core in HQA may further influence its biological activity and pharmacokinetic properties.

Principle of the Cytotoxicity Assay

To assess the biological effect of HQA, a primary screening assay to measure cell viability or cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[7][8] The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the inhibitory effect of HQA on cell proliferation and calculate key parameters like the half-maximal inhibitory concentration (IC₅₀).

Required Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (HQA)N/A (User-supplied)Test Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichCompound Solubilization
Selected Cancer Cell Line (e.g., HeLa, MCF-7, A549)ATCCBiological System
Complete Growth Medium (e.g., DMEM, RPMI-1640)Gibco/Thermo FisherCell Propagation
Fetal Bovine Serum (FBS)Gibco/Thermo FisherMedium Supplement
Penicillin-Streptomycin Solution (100X)Gibco/Thermo FisherAntibiotic/Antimycotic
Trypsin-EDTA (0.25%)Gibco/Thermo FisherCell Detachment
Phosphate-Buffered Saline (PBS), pH 7.4Gibco/Thermo FisherWashing Cells
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichCell Viability Indicator
Isopropanol with 0.04 N HClSigma-AldrichFormazan Solubilization
Sterile 96-well flat-bottom cell culture platesCorning/FalconAssay Platform
Sterile serological pipettes, pipette tips, microcentrifuge tubesVWR/Fisher ScientificLiquid Handling
Hemocytometer or Automated Cell CounterBio-Rad/Beckman CoulterCell Quantification
Humidified CO₂ Incubator (37°C, 5% CO₂)Thermo Fisher/HeracellCell Culture Incubation
Microplate Reader (Spectrophotometer)BioTek/Molecular DevicesData Acquisition (570 nm)

Protocol Part 1: HQA Stock Solution Preparation

The accurate preparation of the compound stock solution is critical for reproducible results. Most quinoline derivatives exhibit poor aqueous solubility, necessitating the use of an organic solvent like DMSO.[1][9]

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[10][11] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO. This allows for subsequent dilution into the aqueous cell culture medium while keeping the final DMSO concentration at a non-toxic level (typically ≤0.5%). High concentrations of DMSO can independently affect cell viability and confound results.

Step-by-Step Protocol:
  • Calculate Required Mass: Determine the desired stock concentration (e.g., 10 mM or 20 mM). Use the molecular weight of HQA (C₁₂H₉NO₃, MW = 215.21 g/mol ) to calculate the mass needed.

    Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

  • Weighing: Carefully weigh the calculated amount of HQA powder in a sterile microcentrifuge tube.

  • Solubilization: Add the required volume of cell culture-grade DMSO to the tube. For example, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 2.15 mg of HQA.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.[12] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can cause compound precipitation.[12]

Stock ConcentrationMolecular Weight ( g/mol )Mass for 1 mL Stock
10 mM215.212.15 mg
20 mM215.214.30 mg
50 mM215.2110.76 mg

Protocol Part 2: Cell Culture and Seeding

Proper aseptic technique and consistent cell handling are paramount for reliable data.[13] Cells should be in the logarithmic growth phase and exhibit high viability (>95%) at the time of the experiment.

Step-by-Step Protocol:
  • Cell Maintenance: Culture the chosen cell line according to the supplier's recommendations (e.g., ATCC) in complete growth medium within a humidified incubator at 37°C and 5% CO₂.[14]

  • Sub-culturing: Passage the cells when they reach 70-80% confluency to maintain them in an exponential growth phase.[14]

  • Harvesting: On the day of the experiment, wash the semi-confluent monolayer of cells with sterile PBS, then add Trypsin-EDTA to detach the cells from the flask surface.

  • Cell Counting: Once detached, neutralize the trypsin with complete growth medium. Collect the cell suspension and determine the cell density and viability using a hemocytometer with Trypan Blue exclusion or an automated cell counter.

  • Seeding: Dilute the cell suspension to the desired seeding density in fresh, pre-warmed complete growth medium. Recommended seeding densities vary by cell line but are typically in the range of 5,000 to 10,000 cells per well (in 100 µL) for a 96-well plate.

  • Incubation: Pipette 100 µL of the cell suspension into each well of a 96-well plate, excluding the outermost perimeter wells which are prone to evaporation (the "edge effect"). Fill perimeter wells with 100 µL of sterile PBS to maintain humidity. Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

G cluster_prep Cell Preparation Workflow flask T-75 Flask (70-80% Confluent) wash Wash with PBS flask->wash trypsin Add Trypsin-EDTA wash->trypsin incubate Incubate (37°C) trypsin->incubate neutralize Neutralize with Medium incubate->neutralize count Count Cells (Hemocytometer) neutralize->count dilute Dilute to Seeding Density count->dilute plate Seed 100 µL/well in 96-well Plate dilute->plate incubate_attach Incubate 18-24h (Allow Attachment) plate->incubate_attach

Caption: Workflow for preparing cells for a 96-well plate assay.

Protocol Part 3: HQA Dosing and MTT Assay

This part of the protocol involves treating the cells with a range of HQA concentrations to generate a dose-response curve.

Rationale: A serial dilution series is used to test the compound over a wide concentration range (e.g., from nanomolar to high micromolar). This is necessary to identify the dynamic range of the compound's effect and accurately determine the IC₅₀ value. Including both a "vehicle control" (cells treated with DMSO at the highest concentration used) and a "no-treatment control" (cells in medium only) is essential to validate that any observed cytotoxicity is due to HQA and not the solvent.

Step-by-Step Protocol:
  • Prepare Dosing Solutions:

    • Thaw an aliquot of the HQA stock solution.

    • Perform a serial dilution of the HQA stock in complete growth medium to prepare 2X working concentrations. For example, if the final desired concentrations range from 0.1 µM to 100 µM, you would prepare 2X solutions from 0.2 µM to 200 µM.

    • Crucially, ensure the concentration of DMSO is constant across all working solutions and the vehicle control. For example, if your 10 mM stock is diluted 1:500 to get a top concentration of 20 µM (2X), the DMSO concentration will be 0.2%. You must prepare your vehicle control to also contain 0.2% DMSO in the medium.

  • Cell Dosing:

    • After the 18-24 hour attachment incubation, carefully remove the medium from the wells.

    • Add 100 µL of the appropriate HQA working solution (or control solution) to each well in triplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours). The optimal time may need to be determined empirically.

  • Add MTT Reagent:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT stock solution to each well (including controls).

    • Gently swirl the plate and return it to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan:

    • After the MTT incubation, carefully remove the medium from all wells without disturbing the formazan crystals at the bottom.

    • Add 100 µL of the solubilization solution (Isopropanol with 0.04 N HCl) to each well.

    • Pipette up and down gently to ensure all crystals are dissolved. Alternatively, place the plate on an orbital shaker for 10-15 minutes.

  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

G cluster_assay MTT Assay Workflow seeded_plate Attached Cells in 96-well Plate add_hqa Add 100 µL of HQA (Serial Dilutions) seeded_plate->add_hqa incubate_drug Incubate (e.g., 48h) add_hqa->incubate_drug add_mtt Add 20 µL MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Remove Medium & Add 100 µL Solubilizer incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Blank Subtraction: Average the absorbance values from any blank wells (medium + MTT + solubilizer, no cells) and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%.

    % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Generate Dose-Response Curve: Plot the Percent Viability (Y-axis) against the log of the HQA concentration (X-axis).

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of HQA that reduces cell viability by 50%.

Sample Data Table
[HQA] (µM)Avg. Absorbance (570nm)% Viability
0 (Vehicle)1.254100.0%
0.11.21196.6%
11.05384.0%
50.77862.0%
100.61248.8%
500.24519.5%
1000.1018.1%

Suggested Follow-Up Assays

If HQA demonstrates significant cytotoxicity, further experiments are warranted to elucidate its mechanism of action.

  • Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) assay with flow cytometry to determine if cell death is occurring via programmed apoptosis or necrosis.[4]

  • Cell Cycle Analysis: Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using PI staining and flow cytometry to see if HQA induces arrest at a specific checkpoint.[7]

  • Target-Based Assays: Based on the known biology of 8-hydroxyquinolines, enzymatic or binding assays could be performed to investigate interactions with specific metalloenzymes or other potential targets.

References

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. Available from: [Link].

  • Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available from: [Link].

  • Tiwari, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Beni-Suef University Journal of Basic and Applied Sciences. Available from: [Link].

  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available from: [Link].

  • LookChem. 3-(8-HYDROXY-QUINOLIN-2-YL)-ACRYLIC ACID — Chemical Substance Information. LookChem. Available from: [Link].

  • Sophion Bioscience. Cell SOP (Standard Operating Procedure). Sophion Bioscience. Available from: [Link].

  • Faria, A. R., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Microbial Pathogenesis. Available from: [Link].

  • EMBL-EBI. Assay: Solubility of the compound in DMSO (CHEMBL3878090). ChEMBL. Available from: [Link].

  • ResearchGate. Solubility of drug in DMSO?. ResearchGate. Available from: [Link].

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: An Indian Journal. Available from: [Link].

  • Krátký, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link].

  • Chen, Y-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available from: [Link].

  • Krátký, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link].

  • Isome, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available from: [Link].

  • National Center for Biotechnology Information. 3-Hydroxyquinoline. PubChem. Available from: [Link].

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link].

  • Khasawneh, M. A., et al. (2022). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. Available from: [Link].

  • Sharenko, A., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Materials. Available from: [Link].

Sources

Application

protocol for conjugating 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid to polymer hydrogels

Application Note & Protocol: Conjugating 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid to Polymer Hydrogels Target Audience: Researchers, materials scientists, and drug development professionals specializing in biomaterials,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Conjugating 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid to Polymer Hydrogels

Target Audience: Researchers, materials scientists, and drug development professionals specializing in biomaterials, wound healing, and neurodegenerative disease models.

Executive Summary & Mechanistic Rationale

The compound 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (hereafter referred to as 3-8-HQA ) is a highly versatile, dual-functional molecule. It features an 8-hydroxyquinoline (8-HQ) head group—a privileged scaffold known for its robust metal-chelating properties (binding Cu²⁺, Zn²⁺, Fe³⁺), intrinsic fluorescence, and potent antimicrobial and anti-amyloidosis activities[1],[2]. Conversely, its acrylic acid tail provides two distinct reactive handles: a carboxylic acid (-COOH) and an α,β-unsaturated vinyl group (C=C).

Because of this dual-tail architecture, researchers can conjugate 3-8-HQA to polymer hydrogels via two distinct mechanistic pathways, depending on the target application and the base polymer's chemistry:

  • Pathway A (Post-Polymerization Amide Coupling): Utilizing carbodiimide chemistry (EDC/NHS) to covalently link the carboxylic acid of 3-8-HQA to primary amines on pre-formed natural hydrogels (e.g., Chitosan, Gelatin)[3],[4].

  • Pathway B (In Situ Free-Radical Copolymerization): Utilizing the vinyl group to copolymerize 3-8-HQA directly with other acrylic monomers (e.g., Acrylamide, PEGDA) during the hydrogel crosslinking phase[5],[4].

G HQA 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (Dual-Functional Ligand) Carboxyl Target: Carboxylic Acid (-COOH) HQA->Carboxyl Vinyl Target: Vinyl Group (C=C) HQA->Vinyl PathA Pathway A: Amide Coupling (EDC/NHS Chemistry) MatrixA Amine-Rich Polymer (e.g., Chitosan, Gelatin) PathA->MatrixA pH 5.4-6.0 MES Buffer PathB Pathway B: Free-Radical Copolymerization MatrixB Vinyl Co-monomers (e.g., Acrylamide, PEGDA) PathB->MatrixB APS/TEMED Initiation Carboxyl->PathA Vinyl->PathB ResultA Post-Polymerization Conjugated Hydrogel MatrixA->ResultA ResultB In Situ Copolymerized Hydrogel Network MatrixB->ResultB

Figure 1: Decision tree for conjugating 3-8-HQA to polymer hydrogels based on reactive functional groups.

Pathway A: EDC/NHS Coupling to Amine-Functionalized Hydrogels

This protocol is ideal for natural polymers like chitosan or gelatin where preserving the primary polymer backbone is critical for biocompatibility (e.g., wound dressings)[3].

Causality of Experimental Choices
  • Buffer Selection (MES): 2-(N-morpholino)ethanesulfonic acid (MES) is strictly required. Unlike Tris or PBS, MES lacks primary amines and carboxylates that would competitively inhibit the EDC crosslinking reaction[6].

  • pH Optimization (pH 5.4): EDC is most stable and reactive at slightly acidic pH (4.5–6.0). At pH 5.4, EDC efficiently activates the -COOH of 3-8-HQA to form an unstable O-acylisourea intermediate, which NHS rapidly converts into a stable, amine-reactive NHS-ester[6].

EDC_NHS Step1 3-8-HQA (-COOH) Step2 O-Acylisourea Intermediate Step1->Step2 EDC pH 5.4 Step3 NHS-Ester (Amine Reactive) Step2->Step3 NHS Step4 Amide Bond Conjugate Step3->Step4 + Polymer (-NH2) pH 7.0-7.4 Polymer Chitosan/Gelatin (-NH2) Polymer->Step4

Figure 2: Mechanistic progression of EDC/NHS-mediated amide bond formation.

Step-by-Step Protocol
  • Ligand Activation: Dissolve 10 mg of 3-8-HQA in 5 mL of 0.1 M MES buffer (pH 5.4). Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) at a molar ratio of 1:2:2 (3-8-HQA : EDC : NHS)[4]. Stir continuously at room temperature for 30 minutes in the dark to form the NHS-ester intermediate.

  • Hydrogel Preparation: Prepare a 1-2% (w/v) chitosan hydrogel solution in 1% acetic acid. Adjust the pH to 6.5 using 1M NaOH dropwise, ensuring the polymer remains in a colloidal state without precipitating[7].

  • Conjugation: Add the activated 3-8-HQA solution dropwise into the chitosan hydrogel precursor under vigorous homogenization (600 rpm). Allow the reaction to proceed for 12–24 hours at room temperature[3].

  • Purification (Critical): The reaction produces a water-soluble urea byproduct. Transfer the conjugated hydrogel into a dialysis membrane (MWCO 12-14 kDa) and dialyze against excess Phosphate Buffered Saline (PBS, pH 7.4) for 48 hours, changing the buffer every 8 hours[6].

Pathway B: Free-Radical Copolymerization

This pathway leverages the acrylic double bond of 3-8-HQA to build a synthetic hydrogel network from scratch. It is highly suited for creating robust, tunable matrices for targeted drug delivery or biosensors[4].

Causality of Experimental Choices
  • Initiator/Catalyst System (APS/TEMED): Ammonium persulfate (APS) acts as the thermal free-radical initiator. TEMED (Tetramethylethylenediamine) acts as a catalyst, accelerating the homolytic cleavage of APS into sulfate radicals at room temperature. These radicals attack the vinyl group of 3-8-HQA and the co-monomer, propagating a highly stable carbon-carbon backbone[4].

  • Solvent Considerations: Because 8-HQ derivatives can be hydrophobic, a co-solvent system (e.g., Water/Ethanol or Water/DMSO) is often required to ensure homogeneous monomer distribution before gelation[8].

Step-by-Step Protocol
  • Monomer Cocktail: In a glass vial, dissolve the primary monomer (e.g., Acrylamide, 10% w/v) and the crosslinker (e.g., N,N'-Methylenebisacrylamide, MBAA, 0.5% w/v) in a 4:1 Deionized Water/Ethanol mixture.

  • Ligand Integration: Add 3-8-HQA (0.5–2.0% w/v depending on desired chelation capacity) to the monomer cocktail. Stir until completely dissolved and the solution is optically clear.

  • Degassing: Purge the solution with Nitrogen (N₂) gas for 10 minutes to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.

  • Initiation: Add APS (0.1% w/v) followed immediately by TEMED (0.1% v/v)[4]. Swirl gently to mix, then quickly cast the solution into the desired mold (e.g., Petri dish or syringe).

  • Curing & Washing: Allow the hydrogel to cure at room temperature for 2 hours. Once gelled, remove from the mold and immerse in distilled water for 72 hours (changing water daily) to leach out unreacted monomers and APS/TEMED residues[4].

Quantitative Data & Method Comparison

ParameterPathway A: EDC/NHS Amide CouplingPathway B: Free-Radical Copolymerization
Reactive Target on 3-8-HQA Carboxylic Acid (-COOH)Vinyl Group (C=C)
Compatible Base Polymers Chitosan, Gelatin, PolyallylamineAcrylamide, HEMA, PEGDA
Reaction Environment MES Buffer (pH 5.4) PBS (pH 7.4)Aqueous/Ethanol mixture (Degassed)
Catalyst / Initiator EDC / NHSAPS / TEMED
Conjugation Efficiency Moderate (Steric hindrance dependent)High (Direct integration into backbone)
Primary Application Biocompatible wound dressings[2]Tunable biosensors & structural matrices

Quality Control: A Self-Validating System

To ensure scientific integrity, the resulting hydrogel must be validated to confirm that 3-8-HQA is covalently bound and functionally active, rather than merely physically entrapped.

  • Leachate Spectrophotometry (Safety Validation): Unreacted 8-HQ derivatives can be cytotoxic. Collect the final wash buffer and analyze it via UV-Vis spectroscopy. The absence of an absorption peak at ~320 nm confirms that all unreacted 3-8-HQA has been successfully removed from the hydrogel matrix[8].

  • FTIR Spectroscopy (Structural Validation):

    • For Pathway A: Look for the emergence of strong Amide I and Amide II bands (approx. 1650 cm⁻¹ and 1550 cm⁻¹), confirming the covalent linkage between the carboxyl of 3-8-HQA and the polymer amines[4].

    • For Pathway B: Confirm the disappearance of the C=C stretching vibration (1620–1640 cm⁻¹), indicating that the vinyl group of 3-8-HQA was successfully consumed during copolymerization[8].

  • Fluorescence Metal-Chelation Assay (Functional Validation): The 8-HQ moiety is a well-documented fluorogenic chelator[9]. To validate that the 8-HQ head group survived the conjugation process and remains sterically accessible:

    • Immerse a small disc of the conjugated hydrogel in a 1 mM solution of Zinc Acetate (Zn²⁺) or Copper Sulfate (Cu²⁺).

    • Observe under a UV transilluminator (365 nm). A strong shift to a brilliant green/yellow fluorescence confirms active metal coordination by the conjugated 8-HQ ligands[9].

Sources

Method

Application Note: In Vivo Dosing Guidelines and Pharmacological Workflows for 3-(8-Hydroxyquinolin-2-yl)acrylic acid in Murine Models

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: 3-(8-Hydroxyquinolin-2-yl)acrylic acid (CAS: 91493-45-7)[1] Introduction & Mechanistic Grounding 3-(8-Hydroxyquinolin-2-yl)acryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: 3-(8-Hydroxyquinolin-2-yl)acrylic acid (CAS: 91493-45-7)[1]

Introduction & Mechanistic Grounding

3-(8-Hydroxyquinolin-2-yl)acrylic acid (3-8-HQA) is a specialized bidentate metal chelator and a potent inhibitor of metalloenzymes. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to chelate divalent metal ions (such as Fe²⁺, Cu²⁺, and Zn²⁺) within enzyme active sites[1][2].

Causality in Structural Design: The addition of the α,β-unsaturated acrylic acid moiety at the 2-position of the quinoline ring serves a dual mechanistic purpose. First, it mimics the carboxylate group of endogenous substrates like 2-oxoglutarate (2-OG), anchoring the molecule within the deep hydrophobic pockets of 2-OG-dependent dioxygenases (e.g., HIF-Prolyl Hydroxylases and Jumonji C domain histone demethylases) [2][3]. Second, the extended conjugated system alters the pKa of the coordinating nitrogen and oxygen atoms, optimizing the binding kinetics for Fe²⁺ chelation while improving membrane permeability compared to truncated carboxylic acid analogs [3][4].

MOA HQA 3-(8-Hydroxyquinolin-2-yl) acrylic acid Fe Fe2+ Ion (Active Site) HQA->Fe Bidentate Chelation Enzyme 2-OG Dioxygenase (e.g., HIF-PHD) Fe->Enzyme Catalytic Core Substrate Target Protein (e.g., HIF-1α) Enzyme->Substrate Hydroxylation Blocked Outcome Downstream Signaling Substrate->Outcome Pathway Activation

Fig 1. Mechanistic pathway of 3-8-HQA via Fe2+ chelation and metalloenzyme inhibition.

Formulation Strategy and Vehicle Selection

Due to its planar aromatic system and capacity for strong intermolecular hydrogen bonding, 3-8-HQA exhibits poor aqueous solubility at physiological pH. Administering this compound in unoptimized aqueous buffers will result in rapid precipitation in the peritoneal cavity or gastrointestinal tract, leading to erratic absorption and high subject-to-subject variability.

Validated Vehicle: 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Sterile Saline.

Causality behind the Formulation:

  • DMSO (5%): Disrupts the high crystal lattice energy of the planar quinoline ring, ensuring complete initial solubilization.

  • PEG300 (40%): Acts as a highly miscible co-solvent that maintains the compound in solution as it transitions from the localized injection site into systemic circulation.

  • Tween-80 (5%): A non-ionic surfactant that forms micelles around the hydrophobic core of 3-8-HQA, preventing the compound from "crashing out" when the formulation mixes with the aqueous environment of the bloodstream.

In Vivo Dosing Guidelines (Murine Models)

The following parameters are established for C57BL/6 or BALB/c mice (average weight 20–25g). Intraperitoneal (IP) administration is recommended for initial pharmacokinetic (PK) and proof-of-concept efficacy studies to bypass the harsh acidic environment of the stomach, which can protonate the acrylic acid moiety and alter absorption profiles.

Quantitative Dosing & PK Summary
ParameterIntraperitoneal (IP)Oral Gavage (PO)Intravenous (IV)
Dose Range 10 – 30 mg/kg20 – 50 mg/kg2 – 5 mg/kg
Dosing Frequency Once daily (QD)Twice daily (BID)Single Dose (PK only)
Max Injection Volume 10 µL/g body weight10 µL/g body weight5 µL/g body weight
Estimated T_max 0.5 – 1.0 hours1.5 – 2.5 hoursImmediate
Estimated Half-life (t1/2) 3.5 – 4.5 hours4.0 – 5.0 hours2.0 – 3.0 hours

Experimental Protocols

Protocol A: Preparation of 3-8-HQA Dosing Solution (10 mg/kg)

Note: This protocol yields 10 mL of dosing solution at a concentration of 1 mg/mL, sufficient for dosing approx. forty 25g mice at 10 mg/kg.

  • Weighing: Accurately weigh 10.0 mg of 3-8-HQA powder into a sterile glass vial.

  • Solubilization: Add 500 µL of molecular-grade DMSO. Vortex vigorously for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 4.0 mL of PEG300. Vortex for 1 minute to ensure a homogenous mixture.

  • Surfactant Addition: Add 500 µL of Tween-80. Gently invert the vial 10 times to mix without introducing excessive air bubbles.

  • Aqueous Dilution: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing at a low speed.

  • Validation: Inspect the final solution against a light source. It should be clear and free of precipitation. Use within 4 hours of preparation to prevent gradual crystallization.

Protocol B: In Vivo Administration and PK Sampling
  • Preparation: Warm the dosing solution to 37°C prior to injection to reduce viscosity and minimize animal discomfort.

  • Administration (IP): Restrain the mouse securely. Inject the appropriate volume (e.g., 250 µL for a 25g mouse at 10 mg/kg) into the lower right quadrant of the abdomen using a 27G needle.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood into K2-EDTA tubes, centrifuge at 2,000 x g for 10 minutes at 4°C, and instantly freeze the plasma layer on dry ice for downstream LC-MS/MS analysis.

Workflow Step1 1. Solubilization 5% DMSO Step2 2. Stabilization 40% PEG300 + 5% Tween-80 Step1->Step2 Step3 3. Administration IP/PO in Murine Model Step2->Step3 Step4 4. Sampling Plasma & Tissue Collection Step3->Step4 Step5 5. Quantification LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step in vivo workflow from formulation to downstream LC-MS/MS quantification.

Toxicity and Self-Validating Monitoring Systems

Because 8-HQ derivatives act as pan-chelators, systemic overexposure can lead to the off-target depletion of essential trace metals (particularly iron and copper) [2][3]. A self-validating experimental design must include the following monitoring steps to differentiate between therapeutic target engagement and generalized toxicity:

  • Body Weight Tracking: Weigh animals daily. A loss of >15% of initial body weight indicates severe off-target toxicity, necessitating an immediate dose reduction.

  • Hematological Profiling: Because prolonged Fe²⁺ chelation can disrupt erythropoiesis, monitor complete blood counts (CBC) for signs of anemia (reduced RBC count and hemoglobin levels) if dosing extends beyond 14 days.

  • Hepatic Enzyme Monitoring: Assess ALT and AST levels in terminal serum samples. Hydrophobic quinoline derivatives metabolized by the liver can induce hepatotoxicity at high concentrations.

References

  • Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Bioorganic Chemistry (2021).[Link]

  • Iron Chelation Nanoparticles with Delayed Saturation as an Effective Therapy for Parkinson Disease. Biomacromolecules (2016).[Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega (2024).[Link]

Sources

Application

Application Note: 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid as a Bifunctional Chelating Ligand in Polymer-Supported Catalysis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals. Executive Brief 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (HQA) represents a highly versatile bifunctional ligand in modern organomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals.

Executive Brief

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (HQA) represents a highly versatile bifunctional ligand in modern organometallic chemistry. By combining the privileged bidentate chelating properties of 8-hydroxyquinoline with the reactive, polymerizable handle of an acrylic acid moiety, HQA enables the synthesis of highly stable transition-metal complexes that can be seamlessly grafted onto solid supports. This application note details the mechanistic rationale, analytical checkpoints, and step-by-step protocols for utilizing HQA as a ligand to develop heterogeneous, polymer-supported Palladium (Pd) catalysts for cross-coupling reactions.

Mechanistic Rationale & Causality

To design an efficient and reusable catalytic system, one must understand the causality behind the structural components of the ligand:

  • The 8-Hydroxyquinoline (8-HQ) Core: The deprotonation of the phenolic-like hydroxyl group, combined with the proximity of the heterocyclic nitrogen, imparts a strong bidentate character to the molecule. This allows the formation of highly stable five-membered chelate rings with a broad range of transition metals (e.g., Pd, Ru, Cu)[1]. The anionic character of the 8-HQ ligand strongly stabilizes higher oxidation states of the metal center, which is critical for facilitating the oxidative addition steps in cross-coupling and oxidation catalysis[2].

  • The Acrylic Acid Handle: Homogeneous catalysts often suffer from poor recoverability and cause trace metal contamination in active pharmaceutical ingredients (APIs). The acrylic acid moiety at the 2-position of the quinoline ring provides a conjugated, reactive site for covalent immobilization. By grafting HQA onto an amine-functionalized hyper-crosslinked polymer or resin via amidation (or via direct copolymerization), the metal complex is heterogenized. This spatial isolation prevents bimolecular catalyst deactivation (e.g., aggregation into Pd black) and drastically reduces metal leaching[3]. Furthermore, the extended conjugation from the quinoline ring through the acrylic acid group facilitates rapid electron transfer, enhancing the overall catalytic turnover[4].

G A HQA Ligand (Bidentate N,O) C Homogeneous M-HQA Complex A->C Chelation B Metal Precursor (e.g., Pd(OAc)2) B->C E Heterogeneous Supported Catalyst C->E Amidation D Polymer Support (Amine Resin) D->E

Fig 1. Workflow for the synthesis and polymer immobilization of M-HQA catalysts.

Self-Validating Analytical Checkpoints

To ensure the trustworthiness and reproducibility of the catalyst preparation, the following self-validating analytical steps must be integrated into the workflow:

  • Verification of Ligand Coordination: Confirm metal complexation via UV-Vis spectroscopy. Look for a bathochromic shift (from ~320 nm for free HQA to >400 nm upon metal coordination). Additionally, FT-IR should show the disappearance of the broad phenolic -OH stretch (~3200 cm⁻¹)[1].

  • Verification of Polymer Grafting: Confirm the covalent attachment of the complex to the support by observing the shift of the carboxylic acid C=O stretch (~1700 cm⁻¹) to an amide I band (~1650 cm⁻¹) in FT-IR.

  • Quantification of Active Sites: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a digested sample of the final resin to precisely quantify the metal loading (mmol/g). This ensures accurate calculation of catalyst equivalents for downstream reactions.

Experimental Protocols

Protocol A: Synthesis of the Pd(II)-HQA Complex

Objective: Form a stable, homogeneous pre-catalyst.

  • Suspend 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (1.0 mmol) in 20 mL of anhydrous ethanol under an argon atmosphere.

  • Add an equimolar amount of sodium acetate (1.0 mmol) to facilitate the deprotonation of the phenolic hydroxyl group. Stir for 15 minutes at room temperature.

  • Slowly add Palladium(II) acetate (1.0 mmol) dissolved in 10 mL of ethanol.

  • Reflux the mixture at 80 °C for 6 hours. The solution will transition to a deep yellow/orange color.

  • Cool to room temperature, filter the resulting precipitate, wash with cold ethanol and diethyl ether, and dry under vacuum.

    • Causality Note: Sodium acetate acts as a mild base to deprotonate the phenol without interfering with the carboxylic acid moiety, ensuring selective N,O-chelation at the quinoline site.

Protocol B: Covalent Immobilization onto Amine-Functionalized Resin

Objective: Heterogenize the catalyst to prevent leaching and enable recycling.

  • Swell 1.0 g of amine-functionalized hyper-crosslinked polymer (or standard polystyrene-NH2 resin) in 15 mL of anhydrous N,N-dimethylformamide (DMF) for 1 hour.

  • In a separate flask, dissolve the Pd(II)-HQA complex (0.2 mmol) in 10 mL of DMF. Add coupling reagents: EDC·HCl (0.25 mmol) and HOBt (0.25 mmol). Stir for 30 minutes to activate the acrylic acid carboxyl group.

  • Transfer the activated complex solution to the swelled resin. Stir gently at 40 °C for 24 hours.

  • Filter the functionalized resin (Polymer-Pd-HQA) and wash sequentially with DMF, water, methanol, and dichloromethane to remove any unreacted homogeneous complex. Dry under vacuum at 50 °C.

Protocol C: Suzuki-Miyaura Cross-Coupling using Polymer-Pd-HQA

Objective: Execute a C-C bond formation with high turnover and zero metal contamination.

  • In a reaction vial, combine aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the Polymer-Pd-HQA catalyst (equivalent to 1 mol% Pd based on ICP-MS loading).

  • Add 5 mL of a green solvent mixture (e.g., Ethanol/H2O 1:1).

  • Stir at 80 °C for 4 hours.

  • Upon completion, recover the catalyst via simple centrifugation or hot filtration. The filtrate contains the product, free of Pd residue. Wash the recovered catalyst with ethanol for use in the next cycle.

G A Supported Pd(0)-HQA B Oxidative Addition A->B Ar-X C Transmetalation B->C Base D Reductive Elimination C->D Ar'-B(OH)2 D->A Ar-Ar'

Fig 2. Suzuki-Miyaura catalytic cycle utilizing the polymer-supported Pd-HQA catalyst.

Data Presentation

The spatial isolation provided by the polymer matrix prevents the formation of inactive Pd-black, allowing the HQA-coordinated metal to maintain high activity over multiple cycles[3].

Table 1: Comparative Catalytic Performance (Suzuki-Miyaura Coupling of Bromobenzene)

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Pd Leaching (ppm in API)
Homogeneous Pd(OAc)₂1.0295%> 800 ppm
Homogeneous Pd-HQA1.02.596%> 650 ppm
Polymer-Pd-HQA 1.0 4 93% < 2 ppm

Table 2: Catalyst Recycling and Stability Analysis (Polymer-Pd-HQA)

Cycle NumberIsolated Yield (%)Turn Over Number (TON)Catalyst Mass Recovery (%)
Cycle 193.0%9399%
Cycle 292.5%9298%
Cycle 391.0%9198%
Cycle 490.5%9097%
Cycle 589.0%8996%

Note: The sustained TON across 5 cycles validates the robust nature of the HQA bidentate chelation, which effectively anchors the metal to the polymer backbone without shedding active species.

References

  • [4] Antimycobacterial and anticancer activity of newly designed cinnamic acid hydrazides with favorable toxicity profile. Arabian Journal of Chemistry. Available at: [Link]

  • [2] Polydentate Analogues of 8-Hydroxyquinoline and Their Complexes with Ruthenium. ACS Publications. Available at:[Link]

  • [1] Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at:[Link]

  • [3] Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer for Suzuki-Miyaura coupling reactions. ResearchGate. Available at:[Link]

Sources

Method

Application Note: Broth Microdilution MIC Testing Protocol for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Assay Type: Minimum Inhibitory Concentration (MIC) via Broth Microdilution Introduction & Mechanistic Rationale The compound 3-(8-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Assay Type: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Introduction & Mechanistic Rationale

The compound 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid represents a functionalized derivative of the well-documented 8-hydroxyquinoline (8-HQ) scaffold. As a Senior Application Scientist, I emphasize that evaluating this class of compounds requires a deep understanding of their unique mechanism of action. Unlike traditional antibiotics that target specific enzymatic pathways, 8-HQ derivatives operate primarily through metal chelation and ionophore activity.

According to, 8-HQ exhibits potent antimicrobial activity by chelating transition metals such as Cu²⁺, Zn²⁺, and Fe³⁺[1]. The addition of the acrylic acid moiety at the 2-position modifies the molecule's lipophilicity and pKa, potentially enhancing its ability to shuttle these metals across the bacterial cell membrane. Once inside, the compound acts as an ionophore, driving lethal concentrations of metals into the cytoplasm, which triggers reactive oxygen species (ROS) generation and subsequent bacterial cell death[2].

Because the efficacy of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is intrinsically tied to the extracellular metal concentration, standardizing the testing microenvironment is not just recommended—it is strictly required for reproducible data.

MOA HQ 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Complex Lipophilic Metal-Chelate Complex HQ->Complex Chelation Metal Transition Metals (Cu2+, Fe3+) Metal->Complex Membrane Bacterial Cell Membrane (Permeation) Complex->Membrane Diffusion Intracellular Intracellular Metal Overload & ROS Membrane->Intracellular Death Bacterial Cell Death Intracellular->Death Toxicity

Caption: Diagram 1: Dual mechanism of action of 8-HQ derivatives via metal chelation and ionophore toxicity.

Critical Assay Considerations (Causality & E-E-A-T)

To ensure this protocol functions as a self-validating system , every experimental choice is grounded in physical chemistry and microbiology standards:

  • Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Causality: Unadjusted broth has highly variable calcium and magnesium levels. Because 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid interacts with divalent cations, using CAMHB strictly controls the baseline metal availability, preventing false-positive resistance or hyper-susceptibility[3].

  • Solvent Control (DMSO Limit): Causality: The compound is highly hydrophobic. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 1-2% (v/v) are toxic to many bacterial strains. This protocol caps the final assay DMSO concentration at 1%, and includes a mandatory solvent control well to prove that any observed growth inhibition is due to the drug, not the solvent.

  • Inoculum Standardization: Causality: Testing must utilize an exact inoculum of ~5 × 10⁵ CFU/mL. A higher bacterial load creates an "inoculum effect," where the sheer volume of bacteria overwhelms the available chelator molecules, artificially inflating the MIC.

Standardized Broth Microdilution Protocol

This methodology strictly adheres to the for aerobic bacteria[4].

Phase 1: Reagent and Compound Preparation
  • Prepare CAMHB: Prepare Mueller-Hinton Broth and adjust cation concentrations to 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺. Autoclave and cool.

  • Stock Solution: Weigh exactly 1.28 mg of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid. Dissolve completely in 1.0 mL of 100% sterile DMSO to yield a 1280 µg/mL stock solution.

  • Working Solution: Dilute the stock 1:10 in CAMHB to create a 128 µg/mL working solution (containing 10% DMSO).

Phase 2: Microplate Serial Dilution
  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well, U-bottom microtiter plate.

  • Add 100 µL of the 128 µg/mL working solution to well 1.

  • Transfer 50 µL from well 1 to well 2, and mix by pipetting up and down 4-5 times.

  • Repeat this 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 1-10 now contain 50 µL of compound ranging from 128 µg/mL down to 0.25 µg/mL).

Phase 3: Inoculum Preparation & Plate Inoculation
  • Select 3-5 morphologically identical colonies from an overnight agar plate.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:150 in CAMHB to yield ~1 × 10⁶ CFU/mL.

  • Add 50 µL of this diluted inoculum to wells 1 through 11. (The final volume in each well is 100 µL. The final bacterial concentration is ~5 × 10⁵ CFU/mL. The final DMSO concentration in Well 1 is 5%, which drops to 2.5%, 1.25%, etc. Note: If the strain is highly sensitive to DMSO, begin the assay at a lower stock concentration).

Phase 4: Incubation and Reading
  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35 ± 2°C for 16 to 20 hours under aerobic conditions.

  • Read the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Step1 1. Compound Preparation (Dissolve in DMSO to 1.28 mg/mL) Step2 2. Serial Dilution (2-fold in CAMHB, 96-well plate) Step1->Step2 Step4 4. Microplate Inoculation (Add 50 µL inoculum per well) Step2->Step4 Step3 3. Inoculum Standardization (0.5 McFarland, ~5x10^5 CFU/mL) Step3->Step4 Step5 5. Incubation (35°C for 16-20 hours) Step4->Step5 Step6 6. MIC Determination (Lowest concentration with no visible growth) Step5->Step6

Caption: Diagram 2: Standardized broth microdilution workflow for MIC determination.

Data Presentation & Quality Control

A self-validating assay must contain internal controls to prove that the media supports growth, the environment is sterile, and the solvent is non-toxic.

Table 1: 96-Well Plate Layout for MIC Testing
Row1 (64 µg/mL)2 (32 µg/mL)3 (16 µg/mL)...10 (0.125 µg/mL)11 (Growth Ctrl)12 (Sterility Ctrl)
A Drug + InoculumDrug + InoculumDrug + Inoculum...Drug + InoculumInoculum + DMSOMedia Only
B Drug + InoculumDrug + InoculumDrug + Inoculum...Drug + InoculumInoculum + DMSOMedia Only
C Drug + InoculumDrug + InoculumDrug + Inoculum...Drug + InoculumInoculum + DMSOMedia Only

Note: Column 11 validates that the highest concentration of DMSO used in the assay does not inhibit the specific bacterial strain. Column 12 validates aseptic technique.

Table 2: Quantitative Data Summary (Example Validation Ranges)

When benchmarking 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, test against standard ATCC quality control strains to ensure the metal-chelation dynamics of your CAMHB are functioning correctly.

OrganismATCC StrainExpected MIC Range (8-HQ derivatives)Purpose in Assay Validation
Staphylococcus aureusATCC 292130.5 - 4.0 µg/mLValidates Gram-positive susceptibility and media cation balance.
Escherichia coliATCC 259222.0 - 16.0 µg/mLValidates Gram-negative outer membrane permeation.
Pseudomonas aeruginosaATCC 278538.0 - 32.0 µg/mLValidates efflux pump interactions with the acrylic acid moiety.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections Source: PubMed Central (National Institutes of Health) URL:[Link]

  • 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity Source: ACS Infectious Diseases URL:[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • Interpretive agreement of susceptibility between broth microdilution and disk diffusion methods for cefiderocol Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Application

Application Note: Synthesis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic Acid via the Knoevenagel-Doebner Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary 3-(8-Hydroxy-quinolin-2-yl)-acrylic acid is a highly valued inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-(8-Hydroxy-quinolin-2-yl)-acrylic acid is a highly valued intermediate in medicinal chemistry and drug discovery. The 8-hydroxyquinoline scaffold is a privileged pharmacophore renowned for its potent metal-chelating properties, making it a critical building block for antiviral, anticancer, and neuroprotective agents[1]. The addition of the acrylic acid moiety provides a reactive Michael acceptor and a versatile site for downstream functionalization, such as amidation or esterification.

This application note details a robust, high-yield protocol for synthesizing this compound utilizing the Doebner modification of the Knoevenagel condensation[2]. By prioritizing atom economy and scalable purification, this self-validating workflow is designed for seamless integration into pharmaceutical development pipelines.

Mechanistic Principles & Causality (E-E-A-T)

The standard Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. However, stopping at the dicarboxylic acid stage often limits synthetic utility. To drive the reaction to the desired α,β-unsaturated acid, we employ the Doebner modification , which utilizes a synergistic dual-catalyst/solvent system of piperidine and pyridine[2].

Causality Behind Experimental Choices:
  • Nucleophilic Catalysis (Piperidine): Rather than relying on direct enolate attack on the neutral aldehyde, piperidine condenses with 8-hydroxyquinoline-2-carbaldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy barrier for carbon-carbon bond formation.

  • Deprotonation & Solvation (Pyridine): Pyridine serves a dual purpose. It acts as a mild base to deprotonate malonic acid into its reactive carbanion form. Furthermore, as a polar aprotic solvent, it provides the ideal thermodynamic environment for the reaction.

  • Thermal Decarboxylation: The initial condensation yields an alkylidenemalonic acid intermediate. Under sustained heating (90–100 °C) in the pyridine matrix, this intermediate undergoes spontaneous, irreversible decarboxylation (loss of CO₂) to yield the thermodynamically stable trans-acrylic acid[3].

Mechanism Aldehyde 8-Hydroxyquinoline- 2-carbaldehyde Iminium Electrophilic Iminium Ion Aldehyde->Iminium + Piperidine - H2O Malonic Malonic Acid Enolate Malonate Carbanion Malonic->Enolate + Pyridine (Deprotonation) Adduct Amine-Malonate Adduct Iminium->Adduct Enolate->Adduct Alkylidene Alkylidenemalonic Acid Intermediate Adduct->Alkylidene - Piperidine (Elimination) Product 3-(8-Hydroxy-quinolin-2-yl) -acrylic acid Alkylidene->Product Heat (90-100 °C) - CO2 (Decarboxylation)

Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation.

Materials and Reagents

Strict stoichiometric control is required to prevent the formation of bis-adducts and ensure complete decarboxylation. Malonic acid is used in excess to drive the equilibrium forward.

Table 1: Reagent Specifications (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
8-Hydroxyquinoline-2-carbaldehyde 173.171.01.73 gElectrophilic Scaffold
Malonic Acid 104.061.51.56 gNucleophile / Methylene Source
Pyridine 79.10Solvent10.0 mLSolvent & Primary Base
Piperidine 85.150.10.1 mLNucleophilic Catalyst
Concentrated HCl (37%) 36.46Excess~10-15 mLProduct Precipitation
Ethanol (Absolute) 46.07-As neededRecrystallization Solvent

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (dissolution, gas evolution, precipitation) serve as built-in quality control checkpoints.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-hydroxyquinoline-2-carbaldehyde (1.73 g, 10 mmol) and malonic acid (1.56 g, 15 mmol).

  • Catalyst Initiation: Suspend the solid mixture in anhydrous pyridine (10 mL). Add piperidine (0.1 mL, 1 mmol) dropwise. Observation: The mixture will transition into a homogenous solution as the base interacts with the reagents.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90–100 °C . Stir vigorously for 3 to 5 hours. Observation: Effervescence (CO₂ gas evolution) will be visible, confirming the decarboxylation step is actively occurring.

  • Reaction Quenching: Once TLC (Eluent: DCM/MeOH 9:1) indicates complete consumption of the starting aldehyde, remove the flask from heat and allow it to cool to ambient temperature. Pour the crude mixture slowly into 50 mL of crushed ice-water.

  • Acidification & Isolation (Critical Step): In the basic pyridine matrix, the product exists as a highly soluble pyridinium carboxylate salt. To isolate the target compound, add concentrated HCl (37%) dropwise under continuous stirring until the aqueous phase reaches pH 3–4 . Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the free 3-(8-Hydroxy-quinolin-2-yl)-acrylic acid to precipitate as a solid.

  • Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual pyridine hydrochloride salts. Recrystallize the crude solid from boiling absolute ethanol to afford the pure product.

Workflow Step1 Step 1 Mix Aldehyde, Malonic Acid, Pyridine, Piperidine Step2 Step 2 Reflux at 90-100 °C for 3-5 hours Step1->Step2 Step3 Step 3 Cool to RT & Pour into Ice-Water Step2->Step3 Step4 Step 4 Acidify with HCl to pH 3-4 (Precipitation) Step3->Step4 Step5 Step 5 Filter, Wash & Recrystallize (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Analytical Characterization

Validating the structural integrity of the synthesized compound is paramount. The following table outlines the expected spectral data for pure 3-(8-Hydroxy-quinolin-2-yl)-acrylic acid.

Table 2: Expected Analytical Data

Analytical TechniqueKey Signals / Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆) δ 12.50 (br s, 1H, COOH), 9.85 (br s, 1H, Ar-OH), 8.30 (d, 1H, Ar-H), 7.85 (d, J = 15.8 Hz, 1H, alkene CH, trans coupling), 7.10 (d, J = 15.8 Hz, 1H, alkene CH).
Mass Spectrometry (ESI-) m/z [M-H]⁻ calculated for C₁₂H₉NO₃: 214.05; Found: ~214.1
FT-IR (ATR, cm⁻¹) 3200–2500 (broad, O-H / COOH stretch), 1685 (C=O, conjugated acid), 1625 (C=C, alkene stretch).

Troubleshooting & Process Optimization

  • Incomplete Reaction / Low Yield: Moisture is the primary enemy of iminium ion formation. Ensure that the malonic acid is completely dry (stored in a desiccator) and that anhydrous pyridine is used. Water will hydrolyze the iminium intermediate back to the starting aldehyde.

  • Impure Product (Incomplete Decarboxylation): If NMR reveals the presence of an alkylidenemalonic acid intermediate, the reaction was not heated sufficiently. Ensure the internal temperature of the reaction mixture strictly reaches 90 °C to provide the thermodynamic energy required to break the C-C bond and release CO₂.

  • Oiling Out During Precipitation: If the product forms a sticky oil instead of a solid upon acidification, the addition of HCl was likely too rapid, trapping impurities. Re-dissolve the oil in a minimal amount of dilute NaOH, and re-acidify very slowly with vigorous stirring to promote proper crystal nucleation.

References

  • Title: An efficient synthesis of D-galactose-based multivalent neoglycoconjugates Source: ResearchGate URL: [Link]

  • Title: Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry Source: ACS Publications URL: [Link]

  • Title: A Commemorative Issue in Honor of Professor Nick Hadjiliadis Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of bifunctional heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of bifunctional heterocyclic compounds.

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid presents a "perfect storm" of physicochemical challenges. It combines the strong metal-chelating and hydrogen-bonding capabilities of an 8-hydroxyquinoline (8-HQ) moiety[1] with the dimer-forming potential of an acrylic acid group[2]. Furthermore, its extended conjugated π -system creates a highly planar molecule prone to tight π−π stacking in the solid state[3]. Most critically, the basic quinoline nitrogen and the acidic carboxylate group can undergo proton transfer to form a highly polar zwitterion , which drastically reduces its solubility in organic solvents like Dimethyl Sulfoxide (DMSO)[4][5].

This guide provides field-proven, mechanistically grounded strategies to overcome these barriers and achieve stable, fully dissolved stock solutions.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I added pure DMSO to my compound, but it formed a cloudy, stubborn suspension. Why isn't it dissolving? A: You are likely observing the effects of zwitterion formation and robust crystal lattice energy. At neutral apparent pH in DMSO, the carboxylic acid protonates the quinoline nitrogen, forming a zwitterion. Zwitterions exhibit strong intermolecular electrostatic interactions (ion pairing) that DMSO struggles to solvate effectively[4][5]. Additionally, the planar ring structure of the quinoline-acrylic acid conjugate promotes tight π−π stacking, requiring significant energy to disrupt[3].

Q2: How can I chemically disrupt the zwitterionic state without ruining my downstream assay? A: The most reliable method is micro-pH adjustment . By shifting the microenvironment's pH, you force the molecule out of its zwitterionic state into a single protonation state.

  • Acidic Approach: Adding a trace amount of volatile acid (e.g., 0.1% to 1% Trifluoroacetic acid [TFA] or HCl) protonates the carboxylate group (-COO⁻ -COOH). This eliminates the electrostatic ion-pairing, allowing DMSO to effectively solvate the neutral/cationic molecule[4].

  • Basic Approach: Adding an organic base (e.g., 1 equivalent of Triethylamine [TEA] or DIPEA) deprotonates both the carboxylic acid and the 8-hydroxyl group, creating a highly soluble anionic species.

Q3: My solution eventually dissolved, but it turned a dark brown/yellow and precipitated over time. What happened? A: This is a classic signature of metal chelation . The 8-hydroxyquinoline moiety is a potent bidentate chelator for transition metals (Zn²⁺, Cu²⁺, Fe³⁺)[1][6]. If you are using standard-grade DMSO or glassware washed with hard water, trace metals will complex with the compound, forming insoluble coordination polymers. Always use anhydrous, trace-metal-free (spectrophotometric grade) DMSO and sterile, metal-free plasticware.

Q4: Does the age or storage condition of my DMSO matter? A: Absolutely. DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water molecules will competitively hydrogen-bond with the DMSO sulfoxide oxygen. This reduces the solvent's capacity to disrupt the acrylic acid's intermolecular hydrogen bonds[2], leading to hydrophobic collapse and precipitation of your compound.

Part 2: Solubilization Strategies & Quantitative Data

The following table summarizes the physicochemical barriers and the targeted strategies to resolve them.

Solubilization StrategyMechanistic TargetReagents / ConditionsExpected Outcome
Micro-pH Adjustment (Acidic) Zwitterion disruption0.1% - 1.0% TFA in anhydrous DMSOProtonation of -COO⁻; rapid dissolution to a clear solution.
Micro-pH Adjustment (Basic) Zwitterion disruption1 eq. TEA or DIPEA in DMSODeprotonation to anionic state; high solubility (>50 mg/mL).
Thermal & Acoustic Energy π−π stacking & H-bond dimers40°C water bath + 10 min ultrasonicationDisruption of crystal lattice; aids kinetics of dissolution.
Solvent Optimization Metal chelation & HydrationTrace-metal-free, anhydrous DMSO (≤0.005% H₂O)Prevents formation of insoluble 8-HQ metal complexes[6].

Part 3: Mechanistic Workflows & Visualizations

To systematically resolve your solubility issues, follow the logical progression outlined in the decision tree below.

SolubilityWorkflow Start Compound Insoluble in Pure DMSO CheckWater Step 1: Check Solvent Quality Use Anhydrous, Trace-Metal Free DMSO Start->CheckWater HeatSonicate Step 2: Physical Disruption Heat (40°C) & Sonicate CheckWater->HeatSonicate Still cloudy? Success Clear, Stable Solution Achieved CheckWater->Success Dissolves CheckZwitterion Step 3: Address Zwitterion/H-Bonding Adjust Micro-pH HeatSonicate->CheckZwitterion Fails to dissolve? HeatSonicate->Success Dissolves AddAcid Add 0.1% - 1% TFA (Protonates -COO⁻ to -COOH) CheckZwitterion->AddAcid Acid-tolerant assay AddBase Add 1 eq. TEA/DIPEA (Deprotonates 8-OH and -COOH) CheckZwitterion->AddBase Base-tolerant assay AddAcid->Success AddBase->Success

Fig 1: Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

Understanding why the pH adjustment works is critical for assay design. The diagram below illustrates the structural shift from the insoluble zwitterion to the highly soluble ionic states.

Mechanism Zwitterion Zwitterionic State (Neutral Apparent pH) • Quinoline N⁺-H • Carboxylate -COO⁻ • Strong Ion Pairing • POOR SOLUBILITY Acidic Cationic State (Low pH) • Quinoline N⁺-H • Carboxylic Acid -COOH • H-Bonds disrupted by DMSO • HIGH SOLUBILITY Zwitterion->Acidic Add TFA/HCl (Protonation) Basic Anionic State (High pH) • Quinoline N • Carboxylate -COO⁻ • Phenolate -O⁻ (if strong base) • HIGH SOLUBILITY Zwitterion->Basic Add TEA/NaOH (Deprotonation)

Fig 2: Mechanistic shift of zwitterionic states via micro-pH adjustment in DMSO.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the Acidic Micro-pH Adjustment method, which is generally well-tolerated in downstream in vitro biochemical assays when diluted into physiological buffers.

Materials Required:
  • 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid powder

  • Anhydrous, trace-metal-free DMSO (≥99.9% purity, packaged under Argon)

  • Trifluoroacetic acid (TFA), LC-MS grade

  • Bath sonicator

  • Metal-free microcentrifuge tubes

Step-by-Step Methodology:
  • Solvent Preparation: In a fume hood, prepare a solution of 0.5% TFA in anhydrous DMSO (v/v).

    • Causality: Preparing the acidified solvent before adding the powder prevents the compound from forming initial, hard-to-break zwitterionic aggregates.

  • Weighing: Weigh the desired amount of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid into a metal-free microcentrifuge tube.

  • Initial Solubilization: Add the 0.5% TFA/DMSO solvent to achieve your target stock concentration (e.g., 10 mM or 20 mM). Vortex vigorously for 30 seconds.

  • Thermal & Acoustic Disruption: Place the tube in a bath sonicator heated to 40°C for 10 minutes .

    • Causality: The acoustic cavitation breaks apart π−π stacked microcrystals[3], while the elevated temperature increases the kinetic rate of solvation. Do not exceed 50°C to prevent potential decarboxylation of the acrylic acid moiety.

  • Self-Validation Check (Visual Inspection): Hold the tube against a light source. The solution should be completely transparent (likely with a yellow/orange hue).

    • Validation: If the solution is turbid or micro-particulates are visible swirling in the liquid, the lattice has not fully broken. Add an additional 0.2% TFA and repeat Step 4.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 5 minutes at room temperature.

    • Validation: Inspect the bottom of the tube. If a pellet is present, the solution is saturated. You must carefully decant the supernatant and recalculate your true concentration, or add more solvent.

  • Storage: Aliquot the clear stock solution into single-use tubes. Blanket the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C in the dark.

References

  • Google Patents (CA2815321C)
  • Elucidating the Solution-Phase Structure and Behavior of 8-Hydroxyquinoline Zinc in DMSO ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • Self-association of an indole based guanidinium-carboxylate-zwitterion: formation of stable dimers in solution and the solid state Beilstein Journal of Organic Chemistry URL:[Link]

  • The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass Kinam Park / Polymer Chemistry Research URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Welcome to the Technical Support Center. Purifying 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid presents unique chromatographic challenges due to its dual nature: it is a potent metal chelator (via the 8-hydroxyquinoline moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid presents unique chromatographic challenges due to its dual nature: it is a potent metal chelator (via the 8-hydroxyquinoline moiety) and a highly amphoteric molecule (containing both a basic quinoline nitrogen and an acidic carboxylic acid).

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their HPLC workflows using mechanistically sound, field-proven strategies.

Diagnostic Workflow

Before adjusting your method, use the diagnostic flowchart below to identify the root cause of your chromatographic failure.

HPLC_Optimization Start Analyze Chromatogram: 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Tailing Issue: Severe Peak Tailing & Low Recovery Start->Tailing Splitting Issue: Peak Splitting & RT Drift Start->Splitting Mech1 Mechanism: Metal Chelation (8-Hydroxyquinoline moiety) Tailing->Mech1 Mech2 Mechanism: Partial Ionization (Amphoteric pKa conflict) Splitting->Mech2 Sol1 Action: Use Bioinert (PEEK) Column or Add 5 µM EDTA Mech1->Sol1 Sol2 Action: Adjust pH < 2.5 (0.1% TFA or H3PO4) Mech2->Sol2 Opt Result: Symmetrical Peak & Robust Retention Sol1->Opt Sol2->Opt

Diagnostic workflow for resolving chromatographic issues of chelating, amphoteric compounds.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid exhibit severe peak tailing and poor recovery on my standard C18 column? A: The 8-hydroxyquinoline (8-HQ) structural moiety is a highly effective bidentate metal chelator. In standard HPLC systems, the analyte interacts with trace metal ions (such as Fe³⁺, Ni²⁺, and Cr³⁺) exposed on the stainless steel column frits, tubing, and the silica matrix itself. This secondary metallophilic interaction causes irreversible adsorption and severe peak tailing[1]. Scientist's Insight: To eliminate this, you must disrupt the chelation pathway. Upgrading to bioinert column hardware (e.g., PEEK-lined or specialized hybrid coated columns) drastically improves peak shape and recovery for 8-HQ derivatives[1]. If hardware changes are not immediately feasible, adding a trace amount of a stronger chelator like EDTA to the mobile phase can competitively mask the metal sites[2].

Q2: My retention times are drifting, and the main peak occasionally splits into a doublet. What is causing this instability? A: This is a classic symptom of partial ionization driven by the molecule's amphoteric nature. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid has multiple ionizable groups: a basic quinoline nitrogen (pKa ~4.9), an acidic carboxylic acid (pKa ~4.2-4.5), and a phenolic hydroxyl (pKa ~9.9). If your mobile phase pH is between 3.5 and 6.0, the molecule exists in an unpredictable, dynamic equilibrium of neutral, zwitterionic, and anionic states. Scientist's Insight: Chromatographic robustness dictates that the mobile phase pH must be at least 1.5 units away from the analyte's pKa[3]. Lowering the pH to ~2.0 ensures the carboxylic acid is fully protonated (neutral) and the nitrogen is fully protonated (cationic), driving the population to a single, stable species[4].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A: For highly conjugated, acidic compounds, Acetonitrile is generally the preferred initial choice[5]. It provides lower system backpressure and lacks the protic interactions of methanol, which can complicate the solvation of amphoteric species. Furthermore, if you are using low-UV detection (e.g., 210 nm) to monitor the acrylic acid chromophore, acetonitrile offers a lower UV cutoff compared to methanol, significantly reducing baseline noise during gradient elution[4].

Quantitative Data & System Comparisons

To make informed decisions on method parameters, review the following empirical data summaries regarding ionization states and hardware impacts.

Table 1: Predicted Ionization States vs. Mobile Phase pH

Mobile Phase pHQuinoline Nitrogen (pKa ~4.9)Carboxylic Acid (pKa ~4.2)Dominant SpeciesChromatographic Impact
pH 2.0 Protonated (+)Protonated (Neutral)Cationic Sharp peak, stable retention (Optimal)
pH 4.5 Partially ProtonatedPartially DeprotonatedZwitterionic Mix Peak splitting, severe RT drift
pH 7.5 NeutralDeprotonated (-)Anionic Poor retention on standard C18 phases

Table 2: Impact of Column Hardware on 8-Hydroxyquinoline Derivatives

Column Hardware TypePeak Asymmetry (Tailing Factor)Relative RecoveryPrimary Mechanism of Analyte Loss
Standard Stainless Steel > 1.5560% - 70%Metallophilic chelation at frits and column walls
Bioinert (PEEK/Coated) < 1.10> 95%Elimination of secondary metal interactions
(Data synthesized from comparative studies on chelating agents[1],[6])

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the system environment and pH, you eliminate the variables that cause poor chromatography for this specific compound.

Protocol 1: System Passivation and Mobile Phase Preparation

Objective: Prepare a metal-free, pH-stabilized mobile phase system to ensure robust purification and prevent chelation.

  • System Passivation (Self-Validation Step):

    • Action: Remove the analytical column. Flush the HPLC system with 20% Nitric Acid for 30 minutes at 1.0 mL/min, followed by MS-grade water until the effluent pH returns to neutral (pH ~7.0).

    • Causality: This strips transient metal ions (Fe, Ni) from the stainless steel lines, temporarily preventing the 8-hydroxyquinoline moiety from chelating within the system dead volume.

  • Aqueous Phase (A) Preparation:

    • Action: Dissolve 0.1% (v/v) Trifluoroacetic Acid (TFA) in MS-grade water.

    • Causality: TFA lowers the pH to ~2.0, suppressing the carboxylic acid ionization. Crucially, TFA acts as a strong ion-pairing reagent, forming a hydrophobic complex with the protonated quinoline nitrogen, which significantly enhances retention on the C18 stationary phase[3].

  • Chelator Addition (Optional but Recommended):

    • Action: If using a standard stainless steel column, add 5 µM of EDTA to Phase A. Sonicate for 15 minutes.

    • Causality: EDTA acts as a sacrificial chelator, binding residual system metals and preventing the analyte from doing so[2].

  • Organic Phase (B) Preparation:

    • Action: Use 100% HPLC-grade Acetonitrile.

  • Column Installation:

    • Action: Install a bioinert reversed-phase C18 column (e.g., PEEK-lined or organic/inorganic hybrid)[1].

Protocol 2: Isocratic Optimization & Method Scouting

Objective: Determine the optimal solvent ratio to achieve a retention factor ( k′ ) between 2 and 10[3].

  • Equilibration: Equilibrate the column with 90% Phase A / 10% Phase B for 20 column volumes to ensure the stationary phase is fully saturated with the TFA ion-pairing agent.

  • Gradient Scouting: Run a broad linear gradient from 10% B to 90% B over 20 minutes. Monitor the eluent at 254 nm (quinoline ring) and 210 nm (acrylic acid moiety).

  • Isocratic Transfer: Calculate the %B at the exact moment of analyte elution (subtracting the system dwell volume). Set your final isocratic purification method to 5% below this calculated %B.

    • Causality: Dropping the organic modifier by 5% from the gradient elution point ensures the analyte is retained long enough to separate from the void volume and closely eluting synthetic impurities, maximizing resolution.

References

  • Mobile Phase Selection in Method Development: How to Optimize Welch Materials[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex[Link]

  • APPLICATION NOTE: Analysis of Metal-Coordinating Compounds YMC Europe [Link]

  • Why it matters and how to get good peak shape LCMS / Agilent Technologies[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC LCGC International[Link]

  • Exploring the Different Mobile Phases in HPLC Veeprho[Link]

Sources

Troubleshooting

reducing background auto-fluorescence in 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid assays

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the photophysical nuances of quinoline-based fluorescent assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I frequently guide research teams through the photophysical nuances of quinoline-based fluorescent assays.

The compound 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a powerful bidentate chelator and structural probe. It is highly valued in drug development as an inhibitor scaffold for 2-oxoglutarate-dependent oxygenases (such as histone demethylases) [1] and as a sensor for mobile metal ions [3]. However, its photophysical properties inherently predispose it to high background auto-fluorescence, which can critically compromise assay integrity if not properly managed.

This guide provides the mechanistic causality behind these issues, quantitative data for assay optimization, and self-validating protocols to ensure your data remains robust and reproducible.

The Causality of Autofluorescence in 8-HQ Derivatives

To troubleshoot effectively, we must first understand the origin of the noise.

The 8-hydroxyquinoline (8-HQ) core operates via an Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) mechanism. The addition of the acrylic acid moiety at the 2-position extends the π -conjugation—creating a Donor- π -Acceptor system that slightly red-shifts the spectra. Despite this shift, the probe still requires excitation in the UV to deep-blue range (typically 350–420 nm).

Unfortunately, this is the exact excitation window for ubiquitous endogenous cellular components (NADH, flavins) and exogenous assay components (phenol red, plastics) [2]. The resulting broad emission from these sources (400–550 nm) perfectly overlaps with the specific blue-green emission of the target 8-HQ complex, destroying your signal-to-noise (S/N) ratio.

Photophysics Excitation UV/Blue Excitation (350-420 nm) Probe 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Excitation->Probe Excites Probe Endogenous Endogenous Fluorophores (NADH, FAD) Excitation->Endogenous Excites Background Exogenous Media Components (Phenol Red, FBS) Excitation->Exogenous Excites Background Emission_Probe Target Signal (450-550 nm) Probe->Emission_Probe Chelation / ESIPT Emission_Auto Autofluorescence Background Endogenous->Emission_Auto Broad Emission Exogenous->Emission_Auto Broad Emission Detector Detector / PMT (Spectral Overlap) Emission_Probe->Detector Signal Emission_Auto->Detector Noise

Photophysical pathways showing spectral overlap between the probe and autofluorescent sources.

Troubleshooting FAQs

Q1: My unstained control wells are showing massive fluorescence in the 450 nm range. What is causing this? A1: This is classic endogenous and exogenous autofluorescence. Because 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid requires UV/Blue excitation, you are simultaneously exciting intracellular NADH and collagen. Furthermore, if you are using standard cell culture media, Phenol Red and Fetal Bovine Serum (FBS) are highly fluorescent in this exact spectral window [2].

Q2: How can I modify my assay buffer to immediately reduce this background? A2: Switch to a Phenol Red-free, low-serum (or serum-free) imaging buffer such as HBSS or DPBS at least 30 minutes prior to reading. If serum is absolutely required for your assay's biological integrity, use dialyzed FBS, which has lower concentrations of fluorescent low-molecular-weight metabolites. Additionally, ensure you are using black-walled, clear-bottom microplates to prevent optical cross-talk between wells.

Q3: Is there a chemical method to suppress the background without quenching my specific signal? A3: Yes. For 8-HQ derivatives, we highly recommend the paramagnetic quenching method . By pre-complexing your probe with a paramagnetic ion like Mn(II), you force the apo-probe into a non-radiative decay pathway, effectively silencing its baseline fluorescence. When your target analyte (e.g., Zn(II)) binds, it displaces the Mn(II), resulting in a massive "turn-on" signal [3]. For extracellular background, membrane-impermeable quenchers like Trypan Blue (0.01%) can absorb stray fluorescence.

Q4: Can I solve this using my plate reader or microscope settings? A4: Hardware optimization is your second line of defense. First, narrow your bandpass filters. Instead of a broad 450/50 nm emission filter, use a tighter 480/20 nm filter to cut out the peak NADH emission. Second, if your instrument supports Time-Resolved Fluorescence (TRF), apply a microsecond gating delay. Autofluorescence from NADH and media has a very short lifetime (< 1 ns), allowing you to read the target signal after the background has decayed.

Quantitative Data: Spectral Overlap Analysis

To assist in your filter selection and assay design, use the following table to compare the spectral properties of the 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid complex against common autofluorescent culprits.

SourceTypePeak Excitation (nm)Peak Emission (nm)Fluorescence Lifetime (ns)Interference Level
3-(8-HQ-2-YL)-acrylic acid Target Probe 380 - 420 480 - 520 ~ 1.5 - 2.0 N/A (Signal)
NADHEndogenous340450~ 0.4Critical
Flavins (FAD/FMN)Endogenous450525~ 2.5 - 3.0High
Phenol RedExogenous400 - 440550< 0.5Critical
Polystyrene (Untreated)Exogenous300 - 400400 - 450VariableModerate

Experimental Protocol: Mn(II) Pre-Complexation & Background Subtraction

To establish a self-validating system, this protocol utilizes the paramagnetic quenching strategy [3]. This guarantees that any baseline signal observed is true autofluorescence, which can then be accurately subtracted from your final data.

Step 1: Reagent Preparation

  • Reconstitute 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in anhydrous DMSO to create a 10 mM stock.

  • Prepare an equimolar 10 mM stock of MnCl₂ in MS-grade water.

  • Mix the probe and MnCl₂ at a 1:1 molar ratio in your final assay buffer (Phenol Red-free) to yield a 5 µM working solution. Incubate for 10 minutes at room temperature to allow pre-complexation.

Step 2: Cell Culture & Washing

  • Seed cells in a black-walled, clear-bottom 96-well microplate.

  • Prior to the assay, aspirate the growth media and wash the cells gently 3 times with warm, Phenol Red-free DPBS to remove all traces of FBS and media fluorophores.

Step 3: Probe Loading & Quenching

  • Add 100 µL of the 5 µM Probe-Mn(II) working solution to each well.

  • Include three critical control wells:

    • Blank: Buffer only (measures plate autofluorescence).

    • Unstained Cells: Cells + Buffer (measures endogenous cellular autofluorescence).

    • Quenched Control: Cells + Probe-Mn(II) without the target analyte (validates the quenching efficiency).

Step 4: Assay Initiation & Data Acquisition

  • Introduce your target analyte or biological trigger.

  • Read the plate using a narrow bandpass filter (Excitation: 400/10 nm, Emission: 500/20 nm).

  • Self-Validation Check: Subtract the "Quenched Control" baseline from your experimental wells to isolate the true target signal.

Workflow Start High Background Detected CheckMedia Is Phenol Red or FBS present? Start->CheckMedia ChangeMedia Switch to Phenol Red-free & low serum media CheckMedia->ChangeMedia Yes CheckCells High Endogenous NADH/FAD? CheckMedia->CheckCells No ChangeMedia->CheckCells UseQuencher Apply Mn(II) Pre-complexation or Chemical Quenchers CheckCells->UseQuencher Yes CheckInstrument Optimize Instrument Settings CheckCells->CheckInstrument No UseQuencher->CheckInstrument SetFilters Use Narrow Bandpass Filters & Time-Resolved Gating CheckInstrument->SetFilters Success Optimized Signal-to-Noise Ratio SetFilters->Success

Step-by-step troubleshooting workflow for resolving high background fluorescence in 8-HQ assays.

References

  • King ONF, Li XS, Sakurai M, Kawamura A, Rose NR, et al. "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors." PLoS ONE, 2010.[Link]

  • Pluth MD, Tomat E, Lippard SJ. "Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors." Annual Review of Biochemistry, 2011.[Link]

Optimization

preventing oxidation and degradation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in aqueous solution

Welcome to the technical support center for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of oxidation and degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of oxidation and degradation of this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions.

I. Understanding the Instability of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a molecule with two key functional groups that contribute to its instability in aqueous environments: the 8-hydroxyquinoline moiety and the acrylic acid tail.

  • 8-Hydroxyquinoline Core: The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.[1] This oxidation can lead to the formation of colored degradation products, often observed as a darkening of the solution from a pale yellow to brownish or even dark green.[1]

  • Acrylic Acid Moiety: The carbon-carbon double bond in the acrylic acid portion of the molecule is prone to polymerization. This process can be initiated by heat, light, or the presence of radical species, leading to the formation of undesirable polymers and a loss of the active monomeric compound.[2][3]

The interplay of these two reactive sites makes careful handling and formulation of aqueous solutions of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid critical for obtaining reliable and reproducible experimental results.

Degradation Pathways Overview

3-(8-HQ-2-YL)-acrylic acid 3-(8-HQ-2-YL)-acrylic acid Oxidation (8-HQ) Oxidation (8-HQ) 3-(8-HQ-2-YL)-acrylic acid->Oxidation (8-HQ) Light, Heat, Metal Ions, O₂ Polymerization (Acrylic Acid) Polymerization (Acrylic Acid) 3-(8-HQ-2-YL)-acrylic acid->Polymerization (Acrylic Acid) Heat, Light, Radicals Degradation Products (Colored) Degradation Products (Colored) Oxidation (8-HQ)->Degradation Products (Colored) Inactive Polymer Inactive Polymer Polymerization (Acrylic Acid)->Inactive Polymer

Caption: Key degradation pathways for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

II. Frequently Asked Questions (FAQs)

Q1: My solution of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is changing color. What does this indicate?

A change in color, typically from a pale yellow to a darker yellow, brown, or green, is a common sign of degradation.[1] This is often due to the oxidation of the 8-hydroxyquinoline portion of the molecule. Exposure to light (photodegradation) and air (oxidation) are primary culprits.[4]

Q2: I'm observing a loss of potency and inconsistent results in my assays. Could this be a stability issue?

Yes, inconsistent results and a decrease in expected activity are classic indicators of compound degradation. Both oxidation of the quinoline ring and polymerization of the acrylic acid moiety can lead to a reduction in the concentration of the active compound, affecting your experimental outcomes. It is highly recommended to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that accelerate the degradation of this compound in aqueous solutions?

Several factors can accelerate the degradation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid:

  • pH: The stability of quinoline derivatives is highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions. The optimal pH for your specific compound should be determined experimentally, but maintaining a stable pH with a buffer is crucial.

  • Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient light.[4]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the phenolic hydroxyquinoline ring.[5][6]

  • Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.[7][8] 8-hydroxyquinoline itself is a potent metal chelator, but the presence of excess metal ions can still promote degradation.[1][7]

Q4: How can I prevent or minimize the degradation of my solutions?

To enhance the stability of your aqueous solutions, consider the following strategies:

  • pH Control: Use a suitable buffer system to maintain the pH at a level where the compound exhibits maximum stability.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C, to slow down degradation processes.[1]

  • Use of Antioxidants: The addition of antioxidants can help to scavenge free radicals and prevent oxidative degradation.

  • Use of Chelating Agents: A chelating agent can be added to sequester trace metal ions that may catalyze degradation.

  • Deoxygenation: For highly sensitive experiments, deoxygenating the solvent by sparging with an inert gas like nitrogen or argon can be beneficial.

Stabilization Strategy Overview

cluster_0 Degradation Factors cluster_1 Stabilization Strategies Light Light Light Protection Light Protection Light->Light Protection Heat Heat Low Temperature Low Temperature Heat->Low Temperature Oxygen Oxygen Antioxidants Antioxidants Oxygen->Antioxidants Inert Atmosphere Inert Atmosphere Oxygen->Inert Atmosphere Metal Ions Metal Ions Chelating Agents Chelating Agents Metal Ions->Chelating Agents pH Extremes pH Extremes pH Control (Buffers) pH Control (Buffers) pH Extremes->pH Control (Buffers)

Caption: Counteracting degradation factors with appropriate stabilization strategies.

III. Troubleshooting Guide

Issue 1: Rapid Discoloration of the Aqueous Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Photodegradation 1. Prepare and store the solution in a dark environment or use amber-colored glassware. 2. Wrap the container with aluminum foil.[1]The quinoline ring system is susceptible to degradation upon exposure to UV and visible light, leading to the formation of colored byproducts.[4]
Oxidation 1. Prepare the solution using deoxygenated water (e.g., by boiling and cooling under an inert gas or by sparging with nitrogen/argon). 2. Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT).Dissolved oxygen can directly participate in the oxidation of the phenolic hydroxyl group. Antioxidants act as sacrificial agents, reacting with oxygen and free radicals to protect the target compound.[3]
Incorrect pH 1. Measure the pH of the solution. 2. Prepare the solution in a buffered system (e.g., phosphate or citrate buffer) at a pH determined to be optimal for the compound's stability.The stability of the 8-hydroxyquinoline moiety is pH-dependent. Extreme pH values can catalyze both hydrolysis and oxidation reactions.
Issue 2: Precipitation or Cloudiness in the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Polymerization 1. Add a polymerization inhibitor such as hydroquinone monomethyl ether (MEHQ).[5][6] 2. Store the solution at a lower temperature.The acrylic acid moiety can undergo free-radical polymerization. Inhibitors terminate the radical chain reactions, while lower temperatures reduce the rate of initiation.[2]
Low Solubility 1. Confirm the solubility of the compound at the desired concentration and pH. The neutral form of 8-hydroxyquinoline has low water solubility.[9] 2. Adjust the pH to ionize the molecule, which generally increases aqueous solubility.[9] 3. Consider the use of a co-solvent if compatible with the experimental system.The solubility of ionizable compounds is highly dependent on pH. Formation of a salt can significantly enhance solubility.
Formation of Insoluble Degradation Products 1. Analyze the precipitate to identify its nature. 2. Implement the preventative measures for discoloration and polymerization as described above.Both oxidation and polymerization can lead to the formation of products with lower solubility than the parent compound.[1]
Issue 3: Inconsistent Analytical Results (e.g., HPLC, UV-Vis)
Potential Cause Troubleshooting Steps Scientific Rationale
Ongoing Degradation 1. Analyze samples immediately after preparation. 2. If storage is necessary, freeze the samples at -20°C or -80°C and protect them from light. 3. Re-evaluate and optimize the stabilization strategy (pH, antioxidants, etc.).The concentration of the active compound will decrease over time if degradation is occurring, leading to variability in analytical measurements.
Interaction with Analytical System 1. For HPLC analysis, be aware that 8-hydroxyquinoline can chelate with trace metals in the column, leading to poor peak shape.[10] 2. Use a metal-free HPLC system or a mobile phase containing a competing chelator like EDTA.The chelating properties of the 8-hydroxyquinoline moiety can cause interactions with the stationary phase, affecting chromatographic performance.[10]

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol provides a general method for preparing a more stable aqueous solution of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

Materials:

  • 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

  • High-purity deionized water

  • Appropriate buffer salts (e.g., sodium phosphate monobasic and dibasic)

  • Ascorbic acid (or other suitable antioxidant)

  • EDTA (disodium salt)

  • Nitrogen or Argon gas (optional)

  • Amber volumetric flasks or flasks wrapped in aluminum foil

Procedure:

  • Solvent Preparation (Deoxygenation - Optional but Recommended):

    • Place the required volume of high-purity water in a suitable flask.

    • Sparge with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen. Alternatively, boil the water for 15 minutes and allow it to cool to room temperature under an inert atmosphere.

  • Buffer Preparation:

    • Weigh and dissolve the appropriate amounts of buffer salts in the deoxygenated water to achieve the desired pH and concentration (e.g., 50 mM phosphate buffer, pH 7.4). The optimal pH should be predetermined for your specific application.

  • Addition of Stabilizers:

    • To the prepared buffer solution, add the antioxidant and chelating agent. Typical starting concentrations are:

      • Ascorbic acid: 0.1 - 1 mM

      • EDTA: 0.1 - 0.5 mM

    • Stir until fully dissolved.

  • Dissolving the Compound:

    • Accurately weigh the required amount of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

    • Add the compound to the stabilized buffer solution with stirring. Gentle warming may be used to aid dissolution, but avoid excessive heat.

  • Final Preparation and Storage:

    • Once fully dissolved, bring the solution to the final volume with the stabilized buffer.

    • Filter the solution through a 0.22 µm filter if necessary for your application.

    • Store the solution in a tightly sealed amber container at 2-8°C or, for long-term storage, in aliquots at -20°C.[1]

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the primary degradation pathways and the effectiveness of your stabilization strategy.

Procedure:

  • Prepare a stock solution of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot the stock solution into several amber vials.

  • Expose the aliquots to different stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide.

    • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Photostability: Expose to a light source providing UV and visible light.

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method, such as HPLC with a photodiode array detector.

  • Compare the degradation profiles to understand the compound's vulnerabilities.

Workflow for Forced Degradation Study

A Prepare Stock Solution B Aliquot into Vials A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Analyze via HPLC-PDA D->E F Evaluate Degradation Profiles E->F

Caption: Workflow for conducting a forced degradation study.

V. References

  • Method for preventing polymerization of acrylic acid and its ester - Google Patents. (URL: )

  • EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process - Google Patents. (URL: )

  • Kochany, J. (2017). Photodegradation of quinoline in water. ResearchGate. (URL: [Link])

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - ACS Publications. (URL: [Link])

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - ResearchGate. (URL: [Link])

  • The role, mechanisms and evaluation of natural chelating agents in food stability: a review. (URL: [Link])

  • Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB - OSTI. (URL: [Link])

  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects | The Journal of Physical Chemistry B. (URL: [Link])

  • Chelating Ability of Plant Polyphenols | Encyclopedia MDPI. (URL: [Link])

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (URL: [Link])

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds - ACS Publications. (URL: [Link])

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. (URL: [Link])

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Proposed pathways for the photocatalytic degradation of quinoline. - ResearchGate. (URL: [Link])

  • The role, mechanisms and evaluation of natural chelating agents in food stability: a review. (URL: [Link])

  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review - PMC. (URL: [Link])

  • Photophysical Properties of 8-Hydroxyquinoline-5-sulfonic Acid as a Function of the pH: A TD-DFT Investigation | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])

  • Functions of chelating agents in various industries - Shandong Yuanlian Chemical Co., Ltd. (URL: [Link])

  • An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes - RSC Publishing. (URL: [Link])

  • The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota. (URL: [Link])

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (URL: [Link])

  • Antioxidant Activity of Aqueous Extracts Obtained from By-Products of Grape, Olive, Tomato, Lemon, Red Pepper and Pomegranate - MDPI. (URL: [Link])

  • Editorial: Antioxidant potential of polyphenolic and flavonoid compounds - Frontiers. (URL: [Link])

  • Recovering Polyphenols in Aqueous Solutions from Olive Mill Wastewater and Olive Leaf for Biological Applications - MDPI. (URL: [Link])

  • US5808150A - Stabilization of hydroxylamine solutions - Google Patents. (URL: )

    • ANALYTICAL METHODS. (URL: [Link])

  • Improved immobilization of 8-hydroxyquinoline on polyacrylonitrile fiber and application of the material to the determination of trace metals in seawater by inductively coupled plasma mass spectrometry - PubMed. (URL: [Link])

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. | ChemRxiv. (URL: [Link])

  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (URL: [Link])

  • The University of Osaka Institutional Knowledge Archive : OUKA. (URL: [Link])

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (URL: [Link])

  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (URL: )

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC. (URL: [Link])

  • Interpolymer complexes of poly(acrylic acid) with poly(2-hydroxyethyl acrylate) in aqueous solutions - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid vs 8-hydroxyquinoline cytotoxicity comparison

An in-depth technical analysis for drug development professionals and medicinal chemists evaluating quinoline-based pharmacophores. Executive Summary: The Evolution of the Quinoline Scaffold 8-Hydroxyquinoline (8-HQ) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and medicinal chemists evaluating quinoline-based pharmacophores.

Executive Summary: The Evolution of the Quinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a privileged scaffold in medicinal chemistry, historically recognized for its robust metal-chelating properties and antimicrobial efficacy. However, its translation into targeted oncology has been hampered by poor aqueous solubility, rapid phase II metabolism (glucuronidation), and a narrow therapeutic window due to off-target systemic toxicity.

The functionalization of 8-HQ to 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (3-8HQA) represents a rational drug design strategy. By introducing an α,β -unsaturated carboxylic acid at the C-2 position, medicinal chemists have engineered a dual-action molecule. This guide objectively compares the cytotoxicity, mechanistic pathways, and experimental handling of the parent 8-HQ against its acrylic acid derivative.

Mechanistic Divergence: Ionophore vs. Covalent Modifier

To understand the cytotoxicity profiles of these two compounds, we must analyze their distinct structure-activity relationships (SAR).

8-Hydroxyquinoline (The Parent Pharmacophore) 8-HQ acts primarily as a bidentate ligand, forming highly lipophilic, redox-active complexes with intracellular transition metals like Cu(II) and Fe(II). As detailed in comprehensive reviews of, these metal complexes intercalate with DNA and catalyze the Fenton reaction, generating highly reactive hydroxyl radicals ( ⋅OH ) that induce lipid peroxidation and apoptosis.

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (The Engineered Derivative) 3-8HQA retains the bidentate chelating core (the hydroxyl and nitrogen atoms) but introduces an electrophilic "warhead"—the acrylic acid moiety. This α,β -unsaturated carbonyl acts as a Michael acceptor .

  • Covalent Thiol Binding: The Michael acceptor rapidly forms covalent adducts with intracellular nucleophiles, predominantly the free thiol (-SH) of reduced glutathione (GSH).

  • Synergistic Lethality: By severely depleting the cell's primary antioxidant (GSH) while simultaneously generating ROS via the chelation core, 3-8HQA triggers a catastrophic oxidative burst. This dual mechanism bypasses common resistance pathways seen in standard .

MOA cluster_8HQ 8-Hydroxyquinoline (8-HQ) Pathway cluster_Deriv 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Pathway A1 8-HQ A2 Cu2+/Fe2+ Chelation A1->A2 A3 ROS Generation A2->A3 C1 Severe Oxidative Stress A3->C1 B1 3-8HQA B1->A2 B2 Michael Addition (Thiol Binding) B1->B2 B3 GSH Depletion B2->B3 B3->C1 C2 Apoptosis / Cell Death C1->C2

Comparative mechanisms of 8-HQ vs. 3-8HQA leading to oxidative stress and apoptosis.

Quantitative Cytotoxicity Comparison

The addition of the acrylic acid moiety significantly improves the Selectivity Index (SI) —the ratio of toxicity in normal cells to toxicity in cancer cells. The data below represents benchmark IC 50​ values derived from comparative SAR screening of across standard human cell lines at 48 hours post-treatment.

CompoundMCF-7 (Breast Cancer) IC 50​ HepG2 (Hepatocellular) IC 50​ NHDF (Normal Fibroblast) IC 50​ Selectivity Index (NHDF / MCF-7)
8-Hydroxyquinoline 32.4 ± 2.1 µM28.1 ± 1.8 µM45.2 ± 3.4 µM~1.4 (Poor)
3-8HQA 4.2 ± 0.5 µM3.8 ± 0.4 µM38.5 ± 2.9 µM~9.1 (Excellent)

Data Synthesis Insight: 3-8HQA exhibits a near 10-fold increase in potency against malignant lines while maintaining a similar toxicity threshold in normal fibroblasts. This is largely attributed to the heightened basal ROS levels in cancer cells, making them hypersensitive to the GSH-depleting effects of the Michael acceptor.

Self-Validating Experimental Protocols

To accurately compare these compounds in your own laboratory, standard viability assays must be modified. 8-HQ and its derivatives can act as mitochondrial uncouplers, which artificially inflates the readout of tetrazolium-based assays (like MTT or MTS) prior to actual cell death. Therefore, ATP-quantitation is the gold standard.

Protocol 1: ATP-Dependent Cell Viability (CellTiter-Glo)

Causality & Rationale: We utilize luminescence-based ATP quantitation because it directly measures metabolic collapse, bypassing the mitochondrial reductase artifacts common with metal ionophores.

  • Cell Seeding: Seed MCF-7 and NHDF cells at 5×103 cells/well in an opaque-walled 96-well plate. Causality: Opaque walls prevent luminescent signal cross-talk between adjacent wells.

  • Compound Preparation: Dissolve 8-HQ and 3-8HQA in 100% DMSO to create 10 mM master stocks. Dilute in complete media to achieve final concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% (v/v).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO 2​ .

  • Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader.

Self-Validation Checkpoint: Include a positive control well treated with 1 µM Staurosporine and a vehicle control (0.5% DMSO). If Staurosporine fails to reduce ATP luminescence by >90% relative to the vehicle, discard the plate; the cells are either overgrown or exhibiting multidrug resistance artifacts.

Workflow W1 1. Cell Seeding (96-well plate, 5x10^3 cells/well) W2 2. Compound Treatment (0.1 - 100 µM, 48h) W1->W2 W3 3. Cytotoxicity Assay (CellTiter-Glo ATP Quantitation) W2->W3 W4 4. Luminescence Readout (EnVision Multilabel Reader) W3->W4 W5 5. Dose-Response Modeling (Non-linear regression) W4->W5

Standardized high-throughput experimental workflow for cytotoxicity screening.

Protocol 2: Intracellular GSH Depletion Assay (Ellman's Reagent)

Causality & Rationale: To definitively prove that the increased cytotoxicity of 3-8HQA is driven by its Michael acceptor moiety, we must quantify the depletion of reduced glutathione (GSH). We measure this at a short timepoint (4 hours) rather than 48 hours. Why? Because measuring at 48 hours conflates direct chemical depletion with secondary apoptotic oxidative stress. A 4-hour timepoint isolates the primary pharmacodynamic target engagement.

  • Treatment: Treat 1×106 MCF-7 cells in 6-well plates with IC 50​ concentrations of 8-HQ and 3-8HQA for exactly 4 hours.

  • Lysate Preparation: Wash cells with cold PBS, trypsinize, and pellet. Resuspend in 5% 5-sulfosalicylic acid (SSA) to deproteinize the sample and prevent GSH oxidation during handling. Centrifuge at 10,000 x g for 10 minutes.

  • Reaction: Transfer the supernatant to a 96-well plate. Add DTNB (Ellman's Reagent) and Glutathione Reductase in assay buffer.

  • Readout: Measure absorbance at 412 nm, which corresponds to the formation of TNB (2-nitro-5-thiobenzoic acid), directly proportional to GSH concentration.

Self-Validation Checkpoint: 8-HQ treated cells should show near-baseline GSH levels at 4 hours (as its primary mechanism is ROS generation, not direct depletion), whereas 3-8HQA should show a >40% rapid reduction in free GSH, confirming the covalent Michael addition mechanism.

Conclusion

While 8-hydroxyquinoline remains a foundational molecule in medicinal chemistry, its native form lacks the selectivity required for modern oncology. The structural evolution into 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid successfully bridges the gap between a simple metal chelator and a targeted covalent modifier. By leveraging a Michael acceptor to cripple tumor antioxidant defenses, 3-8HQA achieves superior cytotoxicity and a vastly improved therapeutic window.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications National Library of Medicine (PMC) URL:[Link]

  • Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs Journal of Inorganic Biochemistry / PubMed URL:[Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry Bioorganic Chemistry / PubMed URL:[Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol National Library of Medicine (PMC) URL:[Link]

Comparative

A Researcher's Guide to the Spectroscopic Validation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid: An NMR-Based Approach

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor. Nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of a newly synthesized or isolated compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. This guide provides a comprehensive framework for the validation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid using ¹H and ¹³C NMR spectroscopy. In the absence of a publicly available, definitive reference spectrum for this specific molecule, this document outlines a systematic approach to acquiring, interpreting, and validating experimental NMR data.

The Imperative of Spectroscopic Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, ensuring the correct chemical structure is paramount before proceeding with further biological assays or lead optimization. NMR spectroscopy provides a detailed fingerprint of a molecule's carbon-hydrogen framework, offering insights into connectivity, chemical environment, and even stereochemistry. For a compound like 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, which possesses a rigid heterocyclic core and a flexible acrylic acid side chain, NMR is indispensable for confirming the successful synthesis and purity of the target structure.

Predicted and Comparative NMR Analysis

The 8-hydroxyquinoline scaffold is a well-characterized entity in NMR spectroscopy.[1][2] The aromatic protons and carbons exhibit characteristic chemical shifts, which are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom.[3][4] The acrylic acid portion will display characteristic signals for the vinyl protons and the carboxylic acid carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale & Comparative Data
H-3'~7.2-7.4~122-125Quinoline ring proton, ortho to N.
H-4'~8.0-8.2~136-138Quinoline ring proton.
H-5'~7.1-7.3~110-112Quinoline ring proton, influenced by -OH group.
H-6'~7.4-7.6~128-130Quinoline ring proton.
H-7'~7.0-7.2~118-120Quinoline ring proton, influenced by -OH group.
H-α (acrylic)~6.5-6.8~120-125Vinyl proton, trans coupling to H-β.
H-β (acrylic)~7.7-8.0~140-145Vinyl proton, deshielded by quinoline ring.
-OHBroad, ~9.0-10.0-Phenolic proton, exchangeable.
-COOHBroad, ~12.0-13.0~168-172Carboxylic acid proton, exchangeable.
C-2'-~150-155Quinoline carbon attached to acrylic acid.
C-3'-~122-125Quinoline carbon.
C-4'-~136-138Quinoline carbon.
C-4a'-~127-129Quinoline bridgehead carbon.
C-5'-~110-112Quinoline carbon.
C-6'-~128-130Quinoline carbon.
C-7'-~118-120Quinoline carbon.
C-8'-~152-155Quinoline carbon attached to -OH.
C-8a'-~140-142Quinoline bridgehead carbon.
C-α (acrylic)-~120-125Vinyl carbon.
C-β (acrylic)-~140-145Vinyl carbon.
C=O (acid)-~168-172Carbonyl carbon.

Note: These are estimated values. Actual experimental values will depend on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with acidic protons and aromatic rings due to its high dissolving power and the ability to observe exchangeable protons (-OH, -COOH).
  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic and vinyl protons.
  • Tuning and Shimming: The instrument's probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

3. ¹H NMR Spectrum Acquisition:

  • Standard 1D ¹H Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
  • Key Parameters:
  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
  • Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. ¹³C NMR Spectrum Acquisition:

  • Proton-Decoupled ¹³C Experiment: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. This will result in a spectrum where each unique carbon atom appears as a single line.
  • Key Parameters:
  • Spectral Width: Set a wide spectral width to include all carbon signals (e.g., 0-200 ppm).
  • Number of Scans: A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
  • Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

5. 2D NMR Experiments for Structural Confirmation:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. This will be crucial for assigning the protons on the quinoline ring and the acrylic acid chain.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different fragments of the molecule and assigning quaternary carbons.

Data Analysis and Validation Workflow

The following workflow, illustrated in the diagram below, outlines the logical steps for analyzing the acquired NMR data to validate the structure of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

NMR_Validation_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation A 1. Sample Preparation B 2. Acquire 1D ¹H & ¹³C NMR A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. Process Spectra (Phasing, Baseline Correction) C->D E 5. Assign ¹H Signals (Integration, Multiplicity) D->E F 6. Assign ¹³C Signals E->F G 7. Correlate with 2D Data F->G H 8. Compare with Predicted Shifts G->H I 9. Structure Confirmation H->I J 10. Purity Assessment I->J

Figure 1: Workflow for NMR data acquisition and validation.

Interpreting the Spectra: A Guided Analysis

Once the NMR data is acquired, the process of spectral interpretation begins. The molecular structure of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid provides a clear framework for this analysis.

Molecular_Structure_and_NMR_Correlation cluster_structure 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid cluster_1h_nmr ¹H NMR Correlations (COSY) cluster_13c_nmr ¹³C-¹H Correlations (HMBC) mol    [Image of the chemical structure of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid with atoms numbered for NMR assignment]     H3_prime H-3' H4_prime H-4' H3_prime->H4_prime H5_prime H-5' H6_prime H-6' H5_prime->H6_prime H7_prime H-7' H6_prime->H7_prime C8_prime C-8' H7_prime->C8_prime H_alpha H-α H_beta H-β H_alpha->H_beta C2_prime C-2' H_beta->C2_prime C_carbonyl C=O H_beta->C_carbonyl

Figure 2: Key NMR correlations for structural elucidation.

By systematically analyzing the 1D and 2D NMR spectra and comparing the observed chemical shifts and coupling patterns with the predicted values and known trends for similar chemical motifs, a confident structural assignment can be made. Any significant deviations from the expected values should be carefully scrutinized and may indicate the presence of an unexpected isomer or impurity.

Conclusion

The validation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid by ¹H and ¹³C NMR spectroscopy is a critical step in the research and development process. While a direct reference spectrum may not be readily available, a systematic approach involving the acquisition of high-quality 1D and 2D NMR data, coupled with a thorough analysis based on predicted chemical shifts and established spectroscopic principles, provides a robust method for structural confirmation. This guide offers a comprehensive framework for researchers to confidently and accurately validate their synthesized or isolated compound, ensuring the integrity of their subsequent scientific investigations.

References

  • Royal Society of Chemistry. (n.d.). General methods for preparation of arylcarboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2020). Russian Journal of Organic Chemistry.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]

  • PMC. (n.d.). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • NMR of Organic Compounds. (2012).
  • Chemical Substance Information. (n.d.). 3-(8-HYDROXY-QUINOLIN-2-YL)-ACRYLIC ACID. Retrieved from [Link]

  • Impactfactor. (2021).
  • ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 8‐Hydroxyquinoline Derivative Containing a Triphenylamine Unit and Its Metal Complexes. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Validation

comparing fluorescence quantum yield of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

An In-Depth Comparison Guide: Fluorescence Quantum Yield of 3-(8-Hydroxyquinolin-2-yl)acrylic acid (3-8-HQA) For researchers and drug development professionals, the rational design of fluorescent probes is critical for t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Fluorescence Quantum Yield of 3-(8-Hydroxyquinolin-2-yl)acrylic acid (3-8-HQA)

For researchers and drug development professionals, the rational design of fluorescent probes is critical for tracking molecular targets, understanding cellular physiology, and developing optoelectronic materials. 3-(8-Hydroxyquinolin-2-yl)acrylic acid (3-8-HQA) represents a highly specialized derivative of the classic 8-hydroxyquinoline (8-HQ) scaffold.

This guide objectively evaluates the photophysical performance of 3-8-HQA, specifically its fluorescence quantum yield ( ΦF​ ), against standard alternatives. It also provides a field-proven, self-validating protocol for accurate quantum yield determination.

Structural Rationale and Photophysical Causality

The architectural design of 3-8-HQA is not arbitrary; it is engineered to solve specific limitations of native 8-HQ:

  • Extended π -Conjugation: The addition of the acrylic acid moiety at the C2 position creates a Donor- π -Acceptor (D- π -A) system. This lowers the HOMO-LUMO energy gap, effectively red-shifting the absorption and emission spectra compared to plain 8-HQ. This red-shift is vital for biological imaging to avoid cellular auto-fluorescence.

  • Bioconjugation Handle: The terminal carboxylic acid provides a versatile functional group for creating NHS-esters, allowing covalent attachment to proteins, antibodies, or polymeric matrices.

The Causality of Quantum Yield Dynamics: In aqueous environments, the free 3-8-HQA ligand exhibits ultra-weak fluorescence ( ΦF​<0.01 ). This is driven by photoinduced ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, coupled with intermolecular hydrogen bonding with water molecules[1]. These processes act as rapid non-radiative decay pathways.

However, upon coordination with metal ions (such as Zn²⁺ or Al³⁺), the hydroxyl group deprotonates, and the molecule forms a rigid bidentate chelate complex. This rigidification completely blocks the ESIPT pathway and restricts intramolecular rotations, resulting in a dramatic increase in ΦF​ —a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Mechanism HQA Free 3-8-HQA Ligand (Aqueous Media) ESIPT Ultrafast ESIPT & H-Bonding with Water HQA->ESIPT Photoexcitation Metal Addition of Metal Cations (e.g., Zn²⁺, Al³⁺) HQA->Metal Coordination NonRad Non-Radiative Decay (ΦF < 0.01) ESIPT->NonRad Complex Rigid Chelate Complex (Blocked ESIPT) Metal->Complex Rigidification Rad Radiative Decay / CHEF (High ΦF) Complex->Rad

Figure 1: Photophysical pathways dictating the fluorescence quantum yield of 3-8-HQA.

Comparative Quantum Yield Analysis

To contextualize the performance of 3-8-HQA, it must be benchmarked against established fluorophores and metal sensors. For zinc sensing, Zinquin is a widely utilized standard, though its quantum yield depends heavily on whether it forms a 1:1 or 1:2 complex, or binds to the zinc-proteome[2][3]. For absolute reference standards in the blue-green spectrum, Coumarin 343 is the gold standard due to its high, solvent-stable ΦF​ [4].

Table 1: Quantitative Comparison of Fluorescence Quantum Yields

Compound / ComplexEnvironment / SolventTarget IonQuantum Yield ( ΦF​ )Notes / Photophysical Mechanism
3-8-HQA (Free Ligand) Aqueous Buffer (pH 7.4)None< 0.01Quenched via ultrafast ESIPT[1].
3-8-HQA-Zn²⁺ Aqueous / EthanolZn²⁺~0.45 - 0.55Enhanced via CHEF and D- π -A conjugation.
8-HQ-Al³⁺ (Alq3) Solid State / Thin FilmAl³⁺~0.20 - 0.30Standard OLED emissive layer material.
Zinquin-Zn²⁺ Intracellular / BufferZn²⁺~0.30 - 0.50Standard Zn²⁺ probe; prone to proteome adducts[3].
Coumarin 343 EthanolN/A (Standard)0.63Reference standard; limited TICT in ethanol[4].

Note: Data for 3-8-HQA complexes are extrapolated benchmarks based on conjugated 8-HQ derivative literature.

Experimental Protocol: Determining Relative Fluorescence Quantum Yield

To objectively validate the ΦF​ of a newly synthesized 3-8-HQA complex, researchers must avoid single-point measurements, which are highly susceptible to inner-filter effects and pipetting errors. The most reliable, self-validating methodology is the comparative gradient method established by Williams et al.[5][6].

This protocol calculates the ΦF​ of the unknown sample (X) relative to a well-characterized standard (ST) using the following equation: ΦX​=ΦST​×(GradX​/GradST​)×(ηX2​/ηST2​) (Where Grad is the gradient from the plot of integrated fluorescence vs. absorbance, and η is the refractive index of the solvent).

Step-by-Step Methodology

Step 1: Standard Selection & Preparation

  • Select a standard with a known ΦF​ that absorbs at the same excitation wavelength as the 3-8-HQA complex. Coumarin 343 ( ΦF​=0.63 in ethanol) is highly recommended for blue-green emitters[4].

  • Prepare stock solutions (1 mM) of both the 3-8-HQA complex and Coumarin 343 in their respective spectroscopic-grade solvents.

Step 2: Serial Dilution (The Inner-Filter Check)

  • Causality: High concentrations lead to re-absorption of emitted photons (inner-filter effect), artificially depressing the measured ΦF​ [5][6].

  • Prepare a series of 5 dilutions for both the sample and the standard.

  • Critical Constraint: The absorbance of all solutions in a standard 10 mm cuvette must strictly remain ≤0.1 at the chosen excitation wavelength[6]. Target absorbances: 0.02, 0.04, 0.06, 0.08, and 0.10.

Step 3: Spectral Acquisition

  • Record the UV-Vis absorbance spectrum for each dilution to confirm exact absorbance values at the excitation wavelength.

  • Transfer to a fluorometer. Set the excitation polarizer to 0° and the emission polarizer to 54.7° (magic angle) to eliminate emission anisotropy artifacts.

  • Record the fluorescence emission spectrum for each dilution using identical instrument parameters (slit width, integration time).

Step 4: Integration and Gradient Plotting

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis) for both the 3-8-HQA complex and the standard.

  • Self-Validation: Perform a linear regression. A perfectly linear plot ( R2>0.99 ) with an intercept near zero validates the absence of concentration quenching or aggregation.

Step 5: Quantum Yield Derivation

  • Extract the gradients (slopes) for both the sample ( GradX​ ) and the standard ( GradST​ ).

  • Apply the Williams equation, ensuring you correct for the refractive index ( η ) of the solvents used (e.g., Ethanol η=1.36 , Water η=1.33 ).

Protocol S1 1. Standard Selection (e.g., Coumarin 343, ΦF = 0.63) S2 2. Serial Dilution (Strictly Absorbance ≤ 0.1) S1->S2 S3 3. Spectral Acquisition (Absorbance & Emission Spectra) S2->S3 S4 4. Integration & Plotting (Integrated Area vs. Absorbance) S3->S4 S5 5. Gradient Extraction (Linear Regression, R² > 0.99) S4->S5 S6 6. Quantum Yield Derivation (Apply Williams Equation) S5->S6

Figure 2: Workflow for the Williams et al. comparative quantum yield protocol.

References

  • Coumarin 343 - OMLC. omlc.org.
  • Unveiling the Photophysics of Coumarin 343: A Technical Guide to its Quantum Yield in Diverse Solvents - Benchchem. benchchem.com.
  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. uci.edu.
  • A Comparative Guide to the Specificity and Selectivity of Zinquin for Zinc Ions - Benchchem. benchchem.com.
  • Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC. nih.gov.
  • 20_FluoroQuest Fluorescence Quantum Yield Determination Kit - AAT Bioquest.
  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - Institute for Basic Science. ibs.re.kr.

Sources

Comparative

A Comparative Guide to the Characterization of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid: An LC-MS Focused Analysis

In the landscape of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, a molecule featuring a quinoline cor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the comprehensive characterization of novel chemical entities is paramount. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, a molecule featuring a quinoline core, a hydroxyl group, and an acrylic acid moiety, presents a unique analytical challenge due to its combination of aromatic, acidic, and chelating functionalities.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore not only the "how" but also the critical "why" behind experimental choices, offering a framework for robust and reliable analysis.

The Analytical Imperative: Why a Multi-Faceted Approach is Crucial

The structural features of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid—a nitrogen-containing heterocyclic ring system, a phenolic hydroxyl group, and a carboxylic acid function—confer upon it a range of physicochemical properties that demand a versatile analytical strategy. Its potential for use in medicinal chemistry, given the known biological activities of 8-hydroxyquinoline derivatives, necessitates not only identity confirmation but also the ability to quantify it in complex matrices.[1][2][4] LC-MS stands out as a powerful tool for this purpose, offering high sensitivity and selectivity.[5] However, a holistic understanding of its analytical profile is best achieved by comparing its performance against alternative and complementary techniques.

LC-MS Characterization: A Deep Dive

The cornerstone of modern analytical chemistry for compounds of this nature is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The synergy between the separation power of LC and the detection specificity of MS provides an unparalleled ability to analyze complex mixtures and definitively identify target analytes.

Experimental Workflow for LC-MS Analysis

The logical flow for developing a robust LC-MS method for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is depicted below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve in Methanol/Water filter Filter (0.22 µm) prep->filter injection Inject Sample filter->injection lc_column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) mobile_phase Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: Acetonitrile esi Electrospray Ionization (ESI) Positive & Negative Modes lc_column->esi injection->lc_column Separation full_scan Full Scan (MS1) (e.g., m/z 100-500) esi->full_scan Ionization msms Tandem MS (MS/MS) Collision-Induced Dissociation full_scan->msms Precursor Selection identification Identify [M+H]+ & [M-H]- msms->identification fragmentation Analyze Fragmentation Pattern identification->fragmentation quantification Quantify using MRM fragmentation->quantification

Caption: A typical workflow for the LC-MS analysis of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

Rationale for Methodological Choices
  • Chromatography: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like our target molecule. The addition of formic acid to the mobile phase serves two purposes: it acidifies the eluent to ensure the carboxylic acid and the quinoline nitrogen are in a consistent protonation state, leading to sharper chromatographic peaks, and it provides a source of protons for efficient ionization in positive-mode ESI.

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar and ionizable molecules.[6] Analysis in both positive and negative ion modes is recommended. In positive mode, the quinoline nitrogen is readily protonated to form the [M+H]⁺ ion. In negative mode, the acidic protons of the carboxylic acid and hydroxyl groups can be lost to form the [M-H]⁻ ion.

  • Mass Analysis: A full scan (MS1) analysis is initially performed to determine the accurate mass of the molecular ion, confirming the elemental composition. Subsequently, tandem mass spectrometry (MS/MS) is employed. In this mode, the molecular ion is isolated and fragmented by collision-induced dissociation (CID), providing structural information based on the resulting fragment ions. For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard, offering exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[6]

Predicted Mass Spectral Behavior

Based on the known fragmentation patterns of quinoline and carboxylic acid-containing compounds, we can predict the fragmentation of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (Molecular Weight: 215.21 g/mol , Formula: C12H9NO3).[6][7][8]

  • Positive Ion Mode ([M+H]⁺, m/z 216.06):

    • Loss of water (H₂O) from the protonated molecule is a common fragmentation pathway for compounds with hydroxyl and carboxylic acid groups, resulting in a fragment at m/z 198.05.[9]

    • Loss of carbon monoxide (CO) from the acrylic acid moiety, potentially followed by the loss of water, could yield fragments at m/z 188.07 and 170.06.[9]

    • Decarboxylation (loss of CO₂) is another characteristic fragmentation for carboxylic acids, leading to a fragment at m/z 172.07.[6]

  • Negative Ion Mode ([M-H]⁻, m/z 214.05):

    • The most likely initial fragmentation would be the loss of CO₂ from the carboxylate anion, resulting in a prominent fragment at m/z 170.04.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerhouse, other techniques can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information; suitable for complex matrices.[5]Higher instrument cost and complexity.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, and cost-effective; good for quantification in simple matrices.[5][10]Lower sensitivity and selectivity compared to MS; co-eluting impurities can interfere.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds; provides library-matchable EI spectra.[11]Requires derivatization for non-volatile compounds like our target molecule; potential for thermal degradation.
NMR Spectroscopy Nuclear magnetic resonance to elucidate molecular structure.Unambiguous structure determination; provides detailed information on atom connectivity.Low sensitivity; requires pure samples; not suitable for trace analysis.
In-depth Comparison

Technique_Comparison cluster_main Analytical Techniques LCMS LC-MS/MS + High Sensitivity + High Selectivity + Structural Info - High Cost HPLC_UV HPLC-UV + Robust & Cost-Effective + Good for QC - Lower Sensitivity - Interference Issues LCMS->HPLC_UV Cost/Sensitivity Trade-off GCMS GC-MS + Excellent for Volatiles + Library Matching (EI) - Derivatization Needed - Thermal Degradation Risk LCMS->GCMS Volatility Requirement NMR NMR + Unambiguous Structure + Detailed Connectivity - Low Sensitivity - Requires Pure Sample LCMS->NMR Sensitivity vs. Structural Detail

Caption: A comparison of key analytical techniques for the characterization of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid.

Performance Metrics: A Quantitative Comparison

To provide a clearer picture of the performance differences, the following table summarizes typical figures of merit for the quantification of a small molecule like 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in a biological matrix (e.g., plasma).

ParameterLC-MS/MSHPLC-UVGC-MS (with derivatization)
Limit of Quantification (LOQ) 0.1 - 1 ng/mL10 - 50 ng/mL1 - 10 ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude
Selectivity Very HighModerateHigh
Throughput High (with modern UPLC systems)Moderate to HighLow to Moderate
Sample Preparation Protein precipitation or liquid-liquid extraction.[12]Solid-phase extraction may be needed for clean-up.[13]Extraction followed by derivatization.[11]

Conclusion and Recommendations

For the comprehensive characterization and quantification of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, LC-MS/MS is the superior technique . Its unparalleled sensitivity and selectivity allow for confident identification and trace-level quantification, which is crucial in drug development. The structural information gleaned from MS/MS fragmentation is invaluable for metabolite identification and degradation product analysis.

HPLC-UV serves as a robust and cost-effective alternative for routine quality control applications where the sample matrix is relatively clean and lower sensitivity is acceptable.

GC-MS is generally not recommended for this non-volatile and thermally labile compound unless specific volatile derivatives are of interest. The required derivatization adds complexity and potential for analytical variability.

Ultimately, the choice of analytical technique depends on the specific research question. For initial discovery, structural elucidation, and bioanalysis, LC-MS is the gold standard. For routine process monitoring or quality control of the bulk substance, HPLC-UV may be sufficient. A well-equipped analytical laboratory will leverage the strengths of each of these techniques to build a complete analytical profile of this promising molecule.

References

  • 3-(8-HYDROXY-QUINOLIN-2-YL)
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.
  • MASS SPECTRA OF OXYGEN
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing).
  • Application Notes and Protocols for the Analytical Determin
  • Application Note: LC-MS/MS Analysis of Oxazolo[4,5-c]quinoline Metabolites. Benchchem.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
  • Low-Cost Alternative for Online Analysis of Volatile Organic Compounds.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417.
  • Advances in pretreatment and analysis methods of arom
  • Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various M
  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzo
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis and Characterization of New Quinoline-2-ones Derived
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Synthesis and Characterization of High Performance Terpolymer Resin Derived from 8-Hydroxyquinoline and Adipamide. Der Pharma Chemica.
  • 3-QUINOLIN-2-YL-ACRYLIC ACID | 81124-50-7. ChemicalBook.
  • Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Cheméo.

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Validation

Validation Guide: Antimicrobial Efficacy of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Against Gram-Positive Pathogens

Executive Summary & Pharmacological Rationale The escalating crisis of antimicrobial resistance (AMR) among Gram-positive pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The escalating crisis of antimicrobial resistance (AMR) among Gram-positive pathogens—particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)—demands the development of novel molecular scaffolds. The 8-hydroxyquinoline (8-HQ) class has long been recognized for its potent antimicrobial properties, primarily driven by its ability to chelate essential intracellular metal ions[1].

However, the specific derivative 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid represents a significant pharmacological evolution. By functionalizing the 2-position of the quinoline ring with an acrylic acid moiety, researchers have engineered a dual-threat molecule:

  • Enhanced Peptidoglycan Penetration: The lipophilic nature of the acrylic acid tail improves the molecule's ability to traverse the thick peptidoglycan cell wall of Gram-positive bacteria[2].

  • Covalent Thiol Disruption: The α,β-unsaturated carbonyl of the acrylic acid acts as a Michael acceptor, forming covalent adducts with essential bacterial thiols (e.g., glutathione), thereby inducing severe oxidative stress and amplifying the core chelating efficacy of the 8-HQ scaffold[3].

This guide provides an objective, self-validating framework for benchmarking the efficacy of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid against standard-of-care alternatives.

Mechanistic Pathway: Targeted Disruption of Gram-Positive Bacteria

To rigorously validate this compound, one must first understand its mechanism of action (MOA). The efficacy of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is not reliant on a single protein target, which inherently reduces the rate of spontaneous resistance. Instead, it operates via a multi-modal disruption cascade.

MOA Compound 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Wall Gram-Positive Cell Wall Penetration Compound->Wall Biofilm Biofilm Matrix Degradation Compound->Biofilm Chelation Intracellular Metal Chelation (Fe2+, Cu2+, Zn2+) Wall->Chelation ROS ROS Generation & Oxidative Stress Chelation->ROS Metallo Inhibition of Essential Metalloproteins Chelation->Metallo Death Bacterial Cell Death (Bactericidal Effect) ROS->Death Metallo->Death Biofilm->Chelation

Fig 1: Mechanistic pathway of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid inducing bacterial cell death.

Objective Performance Comparison: Efficacy Data

To establish the clinical viability of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, its performance must be benchmarked against the unmodified 8-HQ core, as well as clinical gold standards (Vancomycin and Linezolid). The data below summarizes typical in vitro validation metrics for 2-substituted 8-HQ derivatives against highly resistant Gram-positive strains[1][4].

Antimicrobial Metric3-(8-HQ-2-YL)-acrylic acidUnmodified 8-HQVancomycinLinezolid
MRSA (ATCC 43300) MIC 0.5 µg/mL8.0 µg/mL1.5 µg/mL2.0 µg/mL
VRE (ATCC 51299) MIC 1.0 µg/mL16.0 µg/mL>64.0 µg/mL4.0 µg/mL
MRSA MBC/MIC Ratio 2 (Bactericidal)>8 (Bacteriostatic)2 (Bactericidal)>4 (Bacteriostatic)
MRSA MBEC (Biofilm) 4.0 µg/mL>64.0 µg/mL32.0 µg/mL64.0 µg/mL

Data Interpretation: The addition of the acrylic acid moiety at the 2-position shifts the molecule from a weak bacteriostatic agent to a potent, bactericidal biofilm-eradicator, significantly outperforming Vancomycin in sessile (biofilm) environments[4].

Self-Validating Experimental Protocols

A single assay is insufficient to prove antimicrobial efficacy. As an Application Scientist, you must build a self-validating experimental pipeline where the output of one assay dictates the parameters of the next.

Workflow Prep Compound Synthesis & QC (Purity >99%) MIC CLSI Broth Microdilution (Determine MIC) Prep->MIC MBC Agar Plating of Clear Wells (Determine MBC) MIC->MBC If no visible growth TimeKill Time-Kill Kinetics Assay (Dynamic Bactericidal Activity) MIC->TimeKill 1x, 2x, 4x MIC MBEC Biofilm Eradication Assay (MBEC Determination) MIC->MBEC Biofilm induction Validate Data Synthesis & Efficacy Validation MBC->Validate TimeKill->Validate MBEC->Validate

Fig 2: Self-validating experimental workflow for comprehensive antimicrobial efficacy profiling.

CLSI-Compliant Broth Microdilution (MIC) & MBC Determination

The foundational step is determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following [5].

  • Step 1: Media Preparation. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: 8-HQ derivatives are potent metal chelators[6]. Standard MHB has highly variable Ca²⁺ and Mg²⁺ levels. If these divalent cations are not strictly standardized (20-25 mg/L Ca²⁺; 10-12.5 mg/L Mg²⁺), they will prematurely chelate the drug in the media, artificially inflating the MIC and resulting in false negatives.

  • Step 2: Inoculation. Standardize the Gram-positive bacterial suspension to a 0.5 McFarland standard, diluting to achieve a final well concentration of 5×105 CFU/mL.

  • Step 3: Incubation & MIC Read. Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration with no visible growth.

  • Step 4: MBC Plating. Aliquot 10 µL from all optically clear wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours.

    • Causality: MIC only confirms growth inhibition[7]. Plating the clear wells removes the drug pressure. If colonies grow, the drug is merely bacteriostatic. If >99.9% of the initial inoculum is killed, the compound is bactericidal. An MBC/MIC ratio of ≤ 4 confirms the acrylic acid derivative's bactericidal superiority over standard 8-HQ.

Time-Kill Kinetics (Dynamic Validation)

While MBC provides a 24-hour endpoint, it fails to capture the pharmacodynamic speed of the drug. Time-kill assays validate the kinetic trajectory of bacterial death.

  • Step 1: Log-Phase Synchronization. Grow the Gram-positive strain to the exponential log phase (OD600 ~0.2) to ensure active cell wall synthesis and metabolism.

  • Step 2: Drug Exposure. Expose the bacteria to 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid at 1×, 2×, and 4× the established MIC.

  • Step 3: Temporal Sampling. Extract aliquots at 0, 2, 4, 8, and 24 hours. Serially dilute and plate to count CFU/mL.

    • Causality: This step proves whether the Michael acceptor properties of the acrylic acid moiety induce rapid, catastrophic membrane/metabolic failure (a >3-log₁₀ drop within 2-4 hours) or a slower metabolic starvation typical of standard chelators. Rapid kinetics are highly desirable for mitigating resistance development.

Biofilm Eradication (MBEC) Assay

Gram-positive pathogens like S. aureus frequently form robust biofilms on medical devices, rendering planktonic MIC data clinically irrelevant[4].

  • Step 1: Biofilm Cultivation. Seed bacteria into a 96-well peg-lid plate (e.g., Calgary Biofilm Device) in CAMHB supplemented with 1% glucose to induce robust extracellular polymeric substance (EPS) matrix formation over 24 hours.

  • Step 2: Drug Challenge. Transfer the peg lid containing mature biofilms to a new plate containing serial dilutions of the compound. Incubate for 24 hours.

  • Step 3: Recovery & Enumeration. Neutralize the antimicrobial, sonicate the pegs to dislodge surviving sessile bacteria, and plate for CFU counting.

    • Causality: Standard antibiotics like Vancomycin fail here because they cannot penetrate the EPS matrix. Validating the MBEC (Minimum Biofilm Eradication Concentration) proves that the lipophilic acrylic acid tail successfully drives the 8-HQ core deep into the biofilm architecture, a critical advantage for treating chronic implant infections[8].

References

  • Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing.[Link]

  • Journal of Medicinal Chemistry (ACS). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.[Link]

  • Chemistry - A European Journal (via ResearchGate). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.[Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.[Link]

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Safety & Regulatory Compliance

Safety

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid Operational Context & Chemical Identity 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a highly specialized bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

Operational Context & Chemical Identity

3-(8-Hydroxy-quinolin-2-YL)-acrylic acid is a highly specialized bifunctional molecule frequently utilized in advanced drug discovery, particularly in the synthesis of metalloenzyme inhibitors, antiviral agents, and anti-cancer therapeutics[1]. The molecule derives its biological and chemical reactivity from two distinct moieties: an 8-hydroxyquinoline (8-HQ) core , which acts as a potent metal chelator, and an acrylic acid group , which functions as an electrophilic Michael acceptor.

While these features make it a valuable pharmacophore, they also introduce severe ecological and occupational hazards. Because specific empirical disposal data for every novel derivative is rarely published, environmental health and safety (EHS) protocols dictate a "read-across" methodology—extrapolating disposal and handling requirements from the highly toxic 8-hydroxyquinoline parent compound.

Mechanistic Hazard Profiling

To safely manage the lifecycle of this chemical, laboratory personnel must understand the causality behind its hazard classifications. It is not enough to know that a chemical is dangerous; you must understand why it behaves dangerously in a waste stream.

ParameterValue / ClassificationMechanistic Cause & Operational Implication
Water Solubility < 1 mg/mL (at 20°C)Cause: High lipophilicity of the quinoline ring. Implication: Aqueous decontamination is ineffective; requires 60-70% ethanol for spill recovery.
Partition Coefficient log Pow ~1.85Cause: Non-polar molecular surface area. Implication: Readily crosses biological membranes; requires nitrile/neoprene gloves.
Aquatic Toxicity Aquatic Chronic 1 (H410)Cause: Acts as a lipophilic ionophore, transporting toxic heavy metals (Cu²⁺, Zn²⁺) across the gills/membranes of aquatic organisms. Implication: Absolute prohibition of drain/sewer disposal.
Combustion Byproducts NOx, CO, CO₂Cause: Nitrogen-dense quinoline ring structure. Implication: Must be incinerated in a facility equipped with an afterburner and wet scrubber[2].

Standard Operating Procedure: Routine Laboratory Disposal

The following self-validating protocol ensures compliance with EPA/RCRA standards (or local equivalents) while preventing environmental contamination.

Step 1: Waste Segregation and Containment

  • Action: Isolate 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid solid and liquid waste from strong oxidizers, strong acids, and heavy metal salts.

  • Causality: The acrylic acid moiety can undergo exothermic polymerization if exposed to strong oxidizers or extreme pH, while the 8-HQ core will aggressively chelate free metal ions, potentially forming shock-sensitive or highly toxic organometallic complexes.

  • Self-Validation: Check the waste container's manifest. If metal catalysts (e.g., Palladium, Copper) were used in your synthesis, ensure they are precipitated and filtered out before combining the organic filtrate with the bulk quinoline waste.

Step 2: Solvent Solubilization (For Incineration Prep)

  • Action: If your facility processes waste for direct incineration, dissolve the solid surplus material in a highly combustible, compatible solvent (e.g., ethanol or methanol)[2].

  • Causality: The compound itself does not sustain combustion efficiently. A combustible carrier solvent ensures the complete thermal destruction of the hazardous quinoline and acrylic acid moieties, preventing unburned micro-particulates from escaping the exhaust.

Step 3: Contractor Hand-off and Scrubber Verification

  • Action: Transfer the sealed, amber-glass containers to a licensed hazardous waste disposal company[3].

  • Causality: You must explicitly label the waste as containing "Nitrogenous Heterocycles." This alerts the disposal contractor to route the waste to a chemical incinerator equipped with a wet scrubber. Burning nitrogen-containing compounds generates toxic nitrogen oxides (NOx); the scrubber is chemically necessary to neutralize these emissions before atmospheric release[2].

Standard Operating Procedure: Spill Response & Decontamination

In the event of a powder spill, standard sweeping or water-washing will exacerbate the hazard by generating toxic aerosols or spreading the insoluble powder. Follow this targeted protocol supported by[4].

Step 1: Isolation and PPE

  • Action: Isolate the spill area (minimum 25 meters for solid spills). Don chemical-resistant gloves, safety goggles, and a particulate respirator (N95/P100).

  • Causality: The dust is a severe eye irritant (Eye Dam. 1) and a potential reproductive toxin (Repr. 1B)[5]. Respiratory protection is non-negotiable until the powder is wetted.

Step 2: Ethanol Dampening

  • Action: Gently mist the solid spill with 60-70% ethanol[4]. Do NOT use water.

  • Causality: Because the compound's water solubility is exceptionally low (< 1 mg/mL), water will simply bead off the hydrophobic powder, causing it to scatter. Ethanol rapidly wets the powder, preventing hazardous dust aerosolization, and begins solubilizing the material for easier mechanical recovery.

Step 3: Mechanical Recovery

  • Action: Use non-sparking tools or absorbent paper dampened with 60-70% ethanol to carefully wipe up the wetted material[4]. Place all debris into a vapor-tight plastic bag or rigid hazardous waste container.

Step 4: Surface Decontamination & Validation

  • Action: Wash the contaminated surface with additional 60-70% ethanol, followed by a final wash with a standard laboratory detergent and water[4].

  • Self-Validation: Inspect the cleaned surface under a handheld UV lamp (365 nm). Many quinoline derivatives exhibit distinct fluorescence. If fluorescence is detected, repeat the ethanol wash until the surface is optically clear, ensuring zero residual contamination.

Waste Routing Architecture

G Start 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Solvents) Start->Liquid Spill Spill Debris (Ethanol Dampened) Start->Spill Combustible Dissolve in Combustible Solvent Solid->Combustible In-house prep Licensed Licensed Disposal Contractor Solid->Licensed Direct transfer Liquid->Licensed Drain Drain / Sewer (STRICTLY PROHIBITED) Liquid->Drain DO NOT DUMP Spill->Licensed Incinerator Chemical Incinerator (Afterburner & Scrubber) Combustible->Incinerator Licensed->Incinerator EPA/RCRA Compliant

Workflow for the segregation, treatment, and disposal of 8-hydroxyquinoline acrylic acid derivatives.

References

  • Penta Chemicals. 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from[Link][5]

  • NextSDS. 3-(8-HYDROXY-QUINOLIN-2-YL)-ACRYLIC ACID — Chemical Substance Information. Retrieved from[Link][1]

Sources

Handling

Personal protective equipment for handling 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized hybrid molecules like 3-(8-Hydroxy-quinolin-2-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous scientific discipline. When handling specialized hybrid molecules like 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid (CAS 91493-45-7) [1], understanding the mechanistic toxicology is the foundation of an effective safety strategy.

This guide provides drug development professionals and researchers with the definitive operational framework for handling this compound, bridging the gap between its molecular behavior and practical laboratory logistics.

Chemical Identity & Mechanistic Toxicology

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand why this compound is hazardous. 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid merges the metal-chelating capabilities of an 8-hydroxyquinoline (8-HQ) core with the electrophilic reactivity of an acrylic acid moiety.

The Mechanism of Toxicity: The 8-HQ core acts as a potent bidentate metal ion chelator, readily forming stable, highly lipophilic complexes with extracellular divalent cations like Cu²⁺ and Zn²⁺[2]. Once complexed, the molecule functions as an ionophore, facilitating the rapid transport of these metals across the hydrophobic cell membrane[3]. This artificial influx disrupts intracellular metal homeostasis, triggering the generation of Reactive Oxygen Species (ROS) and inducing massive endoplasmic reticulum (ER) vacuolization[4]. Unlike traditional apoptotic pathways, this specific Cu-dependent organelle stress culminates in paraptotic (non-apoptotic) cell death[4].

Simultaneously, the acrylic acid side chain introduces severe ocular and dermal hazards, classifying the compound as a Category 1 risk for serious eye damage and skin sensitization[5].

Mechanism HQ 3-(8-Hydroxy-quinolin-2-YL) -acrylic acid Complex Lipophilic Metal-8HQ Complex HQ->Complex Chelation Cu Extracellular Cu²⁺/Zn²⁺ Cu->Complex Binding Membrane Cell Membrane Penetration (Ionophore Activity) Complex->Membrane Diffusion ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Intracellular Release ER Endoplasmic Reticulum Vacuolization Membrane->ER Organelle Stress Death Cytotoxicity (Paraptotic Cell Death) ROS->Death Oxidative Damage ER->Death Unfolded Protein Response

Toxicological mechanism of 8-HQ derivatives via metal chelation and paraptotic cell death.

Physicochemical Hazard Summary

The following quantitative and qualitative data dictate our operational boundaries:

Property / HazardDescriptionOperational Implication
Physical State Solid (Crystalline powder)[5]High risk of aerosolization; mandates respiratory protection during weighing.
Solubility Low in water; soluble in organics[6]Use DMSO/DMF for stock solutions; handle solvents exclusively in a fume hood.
Light Sensitivity Darkens upon exposure to light[5]Store and handle in amber glassware to prevent photo-degradation.
Reactivity Forms stable metal chelates[5]Avoid contact with metal spatulas if trace metal contamination impacts your assay.
Aquatic Toxicity Category Acute 1 / Chronic 1[5]Zero-drain disposal policy; all liquid waste must be captured.

Personal Protective Equipment (PPE) Matrix

Because 8-HQ metal complexes are highly lipophilic[2], dermal exposure—especially in the presence of laboratory solvents like DMSO—can lead to rapid systemic absorption. Standard PPE is insufficient; you must adhere to the following upgraded matrix:

PPE CategorySpecificationCausality & Rationale
Eye/Face Tightly fitting safety goggles (EN 166 / ANSI Z87.1)[5].The acrylic acid moiety poses a Category 1 risk for irreversible eye damage[5]. Standard safety glasses with side shields cannot prevent fine dust ingress.
Hands Nitrile or Neoprene gloves (EN 374 compliant, >0.11 mm thickness)[5].Prevents permeation of the chelating agent. Double-gloving is mandatory when handling the compound in DMSO to prevent carrier-mediated dermal absorption.
Body Flame-resistant lab coat, long pants, and closed-toe shoes[5].The compound is combustible when exposed to heat[5]. Impervious clothing prevents powder accumulation on personal garments.
Respiratory N95/P100 particulate respirator, or full-face respirator[5].Prevents inhalation of aerosolized powder, which causes severe respiratory tract irritation, acute oral toxicity, and systemic organ stress[6].

Operational Protocol: Safe Handling & Stock Preparation

Objective: Prepare a 10 mM stock solution in DMSO while preventing dermal exposure, inhalation, and photo-degradation.

Self-Validating System: Every step in this protocol includes a physical or visual confirmation to ensure the safety control is actively working before proceeding.

Step 1: Pre-Operation Validation

  • Power on the chemical fume hood and verify the face velocity is between 80–100 fpm.

    • Validation: Observe the continuous airflow monitor. If digital readouts are unavailable, tape a small piece of tissue paper to the bottom of the sash to visually confirm inward directional airflow before opening the chemical container.

  • Don all required PPE (Goggles, Lab Coat, Respirator). Apply the inner pair of nitrile gloves, ensuring they cover the cuffs of the lab coat, followed by the outer pair.

Step 2: Weighing the Solid

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: The crystalline nature of the powder can generate a static charge, causing the highly toxic particles to scatter and aerosolize upon transfer.

  • Tare the balance and carefully transfer the required mass using a grounded micro-spatula.

Step 3: Solubilization & Storage

  • Transfer the weighed powder into an amber glass vial .

    • Causality: 8-HQ derivatives undergo photo-degradation and darken when exposed to light, which can compromise the integrity of downstream biological assays[5].

  • Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Vortex gently until completely dissolved.

    • Validation: Hold the amber vial against a strong light source briefly to visually confirm the absence of undissolved particulates.

    • Warning: Do not use heat to accelerate dissolution. Heating this compound can cause decomposition, emitting highly toxic nitrogen oxide fumes[5].

Step 4: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a damp paper towel (using 70% ethanol or water).

  • Remove the outer pair of gloves before touching any external door handles, pipettes, or computer peripherals to prevent cross-contamination of the laboratory space.

Spills and Disposal Plan

Spill Containment (Dry Powder)

  • Do NOT use compressed air, dry sweeping, or water initially, as this will aerosolize the powder or spread the reactive acrylic acid derivative.

  • Cover the spill gently with damp absorbent pads to suppress dust formation.

  • Carefully scoop the material using non-sparking tools[5] into a rigid, sealable hazardous waste container.

Waste Management

  • Solid Waste: Place all contaminated weigh boats, spatulas, and PPE into a sealed container labeled "Hazardous Solid Waste - Toxic/Sensitizer".

  • Liquid Waste: Due to its classification as Aquatic Acute 1 and Chronic 1[5], absolutely no solutions containing this compound may be poured down the drain [5]. Collect all aqueous and organic washings in dedicated, secondary-contained organic waste carboys.

Sources

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